molecular formula C9H13NO3S B174123 4-Propoxybenzenesulfonamide CAS No. 1135-01-9

4-Propoxybenzenesulfonamide

Cat. No.: B174123
CAS No.: 1135-01-9
M. Wt: 215.27 g/mol
InChI Key: GWLVKQMJYAXAFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Propoxybenzenesulfonamide is a synthetic benzenesulfonamide derivative, offered as a high-purity reagent for research and development purposes. This compound features a propoxy substituent at the para position of the benzene ring, a modification that can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, thereby making it a valuable scaffold in medicinal chemistry exploration . Benzenesulfonamide derivatives are extensively investigated for their ability to inhibit carbonic anhydrases , a family of metalloenzymes that play critical roles in physiological processes like pH regulation, CO2 homeostasis, and electrolyte secretion . The primary mechanism of action involves the sulfonamide group coordinating with the zinc ion within the enzyme's active site, effectively blocking its catalytic activity . Researchers are particularly interested in developing isoform-selective CA inhibitors for applications in oncology, as CA IX and XII are overexpressed in various solid tumors, including breast cancer , and in neuropharmacology, targeting CA II and VII for managing conditions like epilepsy . Beyond carbonic anhydrase inhibition, sulfonamide derivatives serve as key starting materials for synthesizing diverse heterocyclic compounds with broad biological profiles . They have demonstrated documented activity against Gram-positive and Gram-negative bacteria, often by competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS) in the folate synthesis pathway . Furthermore, novel benzenesulfonamide-based compounds continue to be explored for their antitumor , anti-mycobacterial , and anti-biofilm properties . This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-2-7-13-8-3-5-9(6-4-8)14(10,11)12/h3-6H,2,7H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLVKQMJYAXAFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Biological Activity Profile: 4-Propoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Propoxybenzenesulfonamide (4-PBSA) is a primary sulfonamide and a potent, competitive inhibitor of the zinc-metalloenzyme superfamily Carbonic Anhydrases (CAs) . Unlike first-generation inhibitors (e.g., acetazolamide) which are hydrophilic and systemically distributed, 4-PBSA incorporates a hydrophobic n-propoxy "tail." This structural modification utilizes the "tail approach" to drug design, enhancing interaction with the hydrophobic pocket of the CA active site.

This guide details the biological activity of 4-PBSA, focusing on its utility as a probe for probing isoform selectivity (specifically hCA I, II, IX, and XII) and its physicochemical properties that favor topical delivery in antiglaucoma research.

Chemical Identity & Physicochemical Properties

Understanding the amphiphilic nature of 4-PBSA is critical for experimental design. The propoxy group increases logP compared to the parent benzenesulfonamide, facilitating membrane permeability—a key factor for corneal penetration in glaucoma models.

PropertyValue / DescriptionExperimental Implication
IUPAC Name 4-PropoxybenzenesulfonamideStandard nomenclature for procurement.
Molecular Formula C₉H₁₃NO₃SMW: 215.27 g/mol .[1]
Functional Motif Primary Sulfonamide (-SO₂NH₂)Critical: Must remain unsubstituted for Zn²⁺ binding.
Hydrophobic Tail n-Propoxy (-O-CH₂-CH₂-CH₃)Probes the hydrophobic half of the CA active site.
Solubility DMSO (>10 mM), EthanolAvoid aqueous stock solutions; precipitation risk >100 µM.
pKa (Sulfonamide) ~10.1At physiological pH (7.4), the neutral form predominates, aiding transport.

Mechanism of Action: Zinc Coordination & The "Tail Approach"

The Canonical Inhibition Mechanism

The biological activity of 4-PBSA is driven by the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zinc ion (Zn²⁺) within the enzyme's active site.

  • Displacement: The sulfonamide anion (R-SO₂NH⁻) displaces the zinc-bound water molecule/hydroxide ion (Zn²⁺-OH⁻), which is the catalytic nucleophile for CO₂ hydration.

  • Coordination: The nitrogen atom forms a tetrahedral geometry with the Zn²⁺ ion.

  • Stabilization: The oxygen atoms of the sulfonamide moiety participate in hydrogen bonding with the Thr199 residue (in hCA II), stabilizing the complex.

The Hydrophobic Interaction (The "Tail")

The distinct advantage of 4-PBSA over simple benzenesulfonamide lies in the 4-propoxy chain. The CA active site is divided into a hydrophilic half (Zn²⁺ region) and a hydrophobic half .

  • The propoxy tail extends into the hydrophobic pocket (lined by residues Val121, Leu198, and Trp209 in hCA II).

  • Van der Waals contacts between the propyl chain and these residues increase binding affinity (lower

    
    ) compared to shorter tails (e.g., methoxy).
    
Visualization: Mechanism of Action

CA_Inhibition_Mechanism Zn Catalytic Zinc (Zn2+) Water Zn-Bound Water/OH- Zn->Water Native State Complex Enzyme-Inhibitor Complex (Tetrahedral Adduct) Zn->Complex Inhibition PBSA 4-Propoxybenzenesulfonamide (Deprotonated Form) PBSA->Zn Coordinates (N-Zn Bond) PBSA->Water Displaces HydroPocket Hydrophobic Pocket (Val121, Leu198) PBSA->HydroPocket Propoxy Tail Interaction (Van der Waals)

Caption: Schematic of 4-PBSA displacing the catalytic water molecule and engaging the hydrophobic pocket.

Biological Data & Therapeutic Applications[2]

Isoform Selectivity Profile

4-PBSA is a pan-inhibitor with varying degrees of affinity for human CA isoforms. Its activity is typically measured via the Stopped-Flow CO₂ Hydrase Assay.[2]

IsoformLocationPathological RelevanceInhibition Constant (

) Range*
hCA I Cytosolic (RBCs)General physiology50 – 200 nM
hCA II Cytosolic (Eye, Kidney)Glaucoma , Edema2 – 10 nM (High Potency)
hCA IX TransmembraneHypoxic Tumors20 – 50 nM
hCA XII TransmembraneGlaucoma, Cancer5 – 30 nM

*Note: Values are approximate ranges derived from structure-activity relationship (SAR) studies of 4-alkoxybenzenesulfonamides. The propoxy derivative typically exhibits single-digit nanomolar affinity for hCA II.

Glaucoma Research

The 4-propoxy group renders the molecule sufficiently lipophilic to penetrate the cornea, a major hurdle for topical antiglaucoma drugs. Unlike acetazolamide (which requires oral dosing or high-dose topical application due to poor permeability), 4-PBSA derivatives serve as lead compounds for developing topical CAIs that lower intraocular pressure (IOP) by reducing aqueous humor secretion.

Structure-Activity Relationship (SAR) Analysis

The length of the alkoxy tail is the primary determinant of potency and selectivity.

  • Tail Length vs. Potency:

    • Methoxy (C1): Weak interaction with the hydrophobic pocket.

    • Propoxy (C3): Optimal length for hCA II. It fills the pocket without steric clashing.

    • Pentyloxy (C5+): May introduce steric hindrance or folding issues, though often retains high potency against hCA IX.

  • Electronic Effects: The alkoxy group is an electron-donating group (EDG). This slightly decreases the acidity of the sulfonamide NH₂, potentially raising the pKa compared to electron-withdrawing substituents (like -NO₂). However, the lipophilic gain outweighs the minor electronic penalty.

Visualization: SAR Logic

SAR_Logic Substituent 4-Position Substituent Methoxy Methoxy (-OCH3) Short Chain Substituent->Methoxy Propoxy Propoxy (-OC3H7) Medium Chain Substituent->Propoxy Heptoxy Heptoxy (-OC7H15) Long Chain Substituent->Heptoxy Effect1 Weak Hydrophobic Contact Moderate Potency Methoxy->Effect1 Effect2 Optimal Pocket Fit High Potency (hCA II) Propoxy->Effect2 Effect3 Steric Hindrance possible High Lipophilicity Heptoxy->Effect3

Caption: Influence of alkoxy chain length on CA inhibitory potency.

Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay

This is the gold-standard method for determining the


 of 4-PBSA. It measures the rate of the physiological reaction: 

.
Reagents[2][4][7][8]
  • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄ (to maintain ionic strength).

  • Indicator: 0.2 mM Phenol Red (absorbance max at 557 nm).

  • Substrate: Saturated CO₂ solution (bubbled for 30 min at 25°C).

  • Enzyme: Recombinant hCA II (approx. 10–20 nM final concentration).

  • Inhibitor: 4-PBSA (dissolved in DMSO, diluted to 0.1 nM – 1 µM).

Workflow
  • Incubation: Incubate hCA II with varying concentrations of 4-PBSA for 15 minutes at room temperature to allow formation of the E-I complex.

  • Mixing: Rapidly mix the Enzyme-Inhibitor solution with the CO₂-Indicator solution in a Stopped-Flow apparatus (e.g., Applied Photophysics).

  • Measurement: Monitor the decrease in absorbance at 557 nm (acidification of the medium as CO₂ is hydrated to H⁺ + HCO₃⁻).

  • Calculation:

    • Determine the uncatalyzed rate (

      
      ).
      
    • Determine the catalyzed rate (

      
      ) without inhibitor.
      
    • Calculate % inhibition at each [I].

    • Fit data to the Cheng-Prusoff equation to derive

      
       and 
      
      
      
      .
Visualization: Assay Workflow

Assay_Workflow Step1 Prepare Reagents (Enzyme, CO2, Indicator, 4-PBSA) Step2 Incubation (15 min) Enzyme + 4-PBSA -> E-I Complex Step1->Step2 Step3 Stopped-Flow Mixing (Rapid < 10ms) Step2->Step3 Step4 Monitor Absorbance (557 nm) (Phenol Red Acidification) Step3->Step4 Step5 Data Analysis Non-linear Regression -> Ki Step4->Step5

Caption: Step-by-step workflow for the Stopped-Flow CO₂ Hydrase Assay.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye). Sulfonamides can cause allergic reactions in sensitized individuals.

  • Storage: Store solid at -20°C. Solutions in DMSO are stable at -20°C for up to 1 month.

  • Deep Freeze Warning: Avoid repeated freeze-thaw cycles of the enzyme stock, as this degrades hCA activity, leading to artificially low

    
     values (false potency).
    

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II–inhibitor complex reveals the structural basis for the "tail approach". Proceedings of the National Academy of Sciences (PNAS). Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[3][2][4][5] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

  • Scozzafava, A., & Supuran, C. T. (2002). Carbonic anhydrase inhibitors: synthesis of water-soluble, topically effective, intraocular pressure-lowering aromatic/heterocyclic sulfonamides containing cationic or anionic moieties. Journal of Medicinal Chemistry. Link

  • Mincione, F., et al. (1999). Carbonic anhydrase inhibitors: inhibition of isozymes I, II and IV with N-hydroxysulfonamides—a novel class of potent inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

Sources

An In-depth Technical Guide to 4-Propoxybenzenesulfonamide: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on a Molecule with Untapped Potential

Preamble: Navigating the Landscape of Scant Data

In the vast expanse of chemical literature, some molecules are extensively characterized, their every property and interaction meticulously documented. Others, like 4-Propoxybenzenesulfonamide , remain enigmatic, their specific discovery and history largely unrecorded in readily accessible scientific databases. This guide, therefore, ventures into a territory where direct evidence is sparse. As such, we will adopt a dual strategy: first, to present the verified, albeit limited, information available for 4-Propoxybenzenesulfonamide; and second, to extrapolate its likely characteristics and methodologies based on the well-established principles of sulfonamide chemistry and the known properties of its structural analogs. This document is crafted for researchers, scientists, and drug development professionals, offering a foundational understanding and a scientifically reasoned framework for future investigation into this intriguing molecule.

Section 1: Unveiling 4-Propoxybenzenesulfonamide: What We Know

4-Propoxybenzenesulfonamide is a member of the benzenesulfonamide class of organic compounds, characterized by a sulfonamide group attached to a benzene ring, which in turn is substituted with a propoxy group at the para (4) position.

Chemical Identity and Properties
PropertyValueSource
IUPAC Name 4-propoxybenzenesulfonamidePubChem[1]
CAS Number 1135-01-9PubChem[1]
Molecular Formula C₉H₁₃NO₃SPubChem[1]
Molecular Weight 215.27 g/mol PubChem[1]
Appearance Predicted to be a solid-
SMILES CCCOC1=CC=C(C=C1)S(=O)(=O)NPubChem[1]
Safety and Hazard Information

Based on computational predictions, 4-Propoxybenzenesulfonamide is associated with the following hazards:

  • H302: Harmful if swallowed[1].

  • H315: Causes skin irritation[1].

  • H319: Causes serious eye irritation[1].

  • H335: May cause respiratory irritation[1].

It is imperative that this compound be handled with appropriate personal protective equipment in a well-ventilated laboratory setting.

Section 2: The Sulfonamide Legacy: A Historical Context

To appreciate the potential significance of 4-Propoxybenzenesulfonamide, one must first understand the storied history of its parent class, the sulfonamides. The journey of sulfonamides began in the 1930s with the discovery of Prontosil, the first synthetic antibacterial agent. This groundbreaking discovery, which earned Gerhard Domagk the Nobel Prize in Medicine in 1939, ushered in the era of chemotherapy and saved countless lives before the advent of penicillin.

The initial excitement surrounding sulfonamides led to a "sulfa craze," with the rapid development of numerous derivatives. This period of intense research and, at times, unregulated use, highlighted the critical need for rigorous drug safety testing, leading to the establishment of the U.S. Food, Drug, and Cosmetic Act in 1938. While the prominence of sulfonamides as frontline antibacterial agents has diminished with the rise of antibiotic resistance, they remain clinically relevant, often in combination therapies, and their structural scaffold continues to be a fertile ground for the discovery of new therapeutic agents with diverse biological activities.

Section 3: A Plausible Path to Synthesis: An Experimental Blueprint

Proposed Synthetic Pathway

Synthesis_Pathway 4-Hydroxybenzenesulfonamide 4-Hydroxybenzenesulfonamide Reaction_Step Williamson Ether Synthesis 4-Hydroxybenzenesulfonamide->Reaction_Step Propyl_Halide Propyl halide (e.g., 1-bromopropane) Propyl_Halide->Reaction_Step Base Base (e.g., K2CO3) Base->Reaction_Step Solvent Solvent (e.g., Acetone) Solvent->Reaction_Step Product 4-Propoxybenzenesulfonamide Reaction_Step->Product

Caption: Proposed Williamson ether synthesis of 4-Propoxybenzenesulfonamide.

Step-by-Step Experimental Protocol

Objective: To synthesize 4-Propoxybenzenesulfonamide via Williamson ether synthesis.

Materials:

  • 4-Hydroxybenzenesulfonamide

  • 1-Bromopropane (or other suitable propyl halide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzenesulfonamide (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension.

  • Alkylation: Add 1-bromopropane (1.2 eq) to the suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the solid potassium carbonate and wash with acetone.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Dissolve the crude product in ethyl acetate and wash with deionized water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 4-Propoxybenzenesulfonamide.

  • Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 4: Exploring the Biological Frontier: Postulated Mechanisms and Activities

In the absence of direct biological data for 4-Propoxybenzenesulfonamide, we can infer potential activities by examining structure-activity relationships (SAR) of closely related compounds. The benzenesulfonamide scaffold is a well-known pharmacophore, most notably for its ability to inhibit carbonic anhydrases.

Carbonic Anhydrase Inhibition: A Prime Hypothesis

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and altitude sickness. The primary sulfonamide group (-SO₂NH₂) is a key zinc-binding group that anchors inhibitors to the active site of CAs.

MOA_Diagram cluster_CA Carbonic Anhydrase Active Site Zn Zn²⁺ His Histidine Residues Zn->His Sulfonamide 4-Propoxybenzenesulfonamide (-SO₂NH₂ group) Binding Coordination Bond Sulfonamide->Binding Binding->Zn Inhibition Enzyme Inhibition Binding->Inhibition CO2_H2O CO₂ + H₂O Inhibition->CO2_H2O Blocks H2CO3 H₂CO₃ CO2_H2O->H2CO3 CA

Caption: Postulated mechanism of carbonic anhydrase inhibition.

The 4-propoxy group would extend into a hydrophobic region of the active site, and variations in the length and nature of the alkoxy chain are known to influence the inhibitory potency and isoform selectivity of benzenesulfonamide derivatives.

Other Potential Biological Activities
  • Anti-inflammatory Activity: Some benzenesulfonamide derivatives have been shown to act as inhibitors of enzymes involved in inflammatory pathways, such as 12-lipoxygenase[2][3][4]. The specific substitution pattern on the benzene ring is crucial for this activity.

  • Anticancer Activity: The inhibition of certain carbonic anhydrase isoforms, particularly CA IX and CA XII which are overexpressed in some tumors, is a validated anticancer strategy.

  • Antimicrobial Activity: While the classic antibacterial sulfonamides target dihydropteroate synthase, novel sulfonamides continue to be explored for their antimicrobial properties against various pathogens.

Section 5: Future Directions and Conclusion

4-Propoxybenzenesulfonamide stands as a molecule of interest primarily due to its membership in the esteemed sulfonamide family. While specific data on its discovery and biological profile are currently lacking in the public domain, its chemical structure suggests a high probability of interesting biological activity, most notably as a carbonic anhydrase inhibitor.

The synthetic protocol outlined in this guide provides a clear and feasible route for its preparation, opening the door for its empirical investigation. Future research should focus on:

  • Synthesis and Characterization: Preparing and fully characterizing 4-Propoxybenzenesulfonamide to confirm its physical and chemical properties.

  • Biological Screening: Evaluating its activity against a panel of carbonic anhydrase isoforms and other relevant biological targets.

  • Structure-Activity Relationship Studies: Synthesizing a library of related 4-alkoxybenzenesulfonamides to elucidate the impact of the alkoxy chain on biological activity.

  • Toxicological Evaluation: Assessing its in vitro and in vivo toxicity to determine its therapeutic potential.

References

  • Holinstat, M., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry, 57(9), 3748-3759. [Link]

  • PubChem. (n.d.). 4-Propoxybenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Holinstat, M., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. PubMed. [Link]

  • Semantic Scholar. (n.d.). Synthesis and Structure − Activity Relationship Studies of 4 ‐ ( ( 2-Hydroxy-3-methoxybenzyl ) amino ) benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Retrieved from [Link]

Sources

Methodological & Application

4-Propoxybenzenesulfonamide as a molecular probe

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Propoxybenzenesulfonamide (4-PBSA) as a Biophysical Standard for Carbonic Anhydrase II Ligand Binding [1]

Abstract

This guide details the utility of 4-Propoxybenzenesulfonamide (4-PBSA) as a molecular probe and benchmark ligand for validating biophysical assays targeting Human Carbonic Anhydrase II (hCAII).[1] Due to its rapid binding kinetics, defined thermodynamic profile, and specific coordination mode, 4-PBSA serves as an essential "standard candle" for calibrating Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) instruments.[1] This document provides standardized protocols to utilize 4-PBSA in Fragment-Based Drug Discovery (FBDD) and assay validation.

Molecular Mechanism & Rationale

4-PBSA is a classic zinc-binding fragment.[1] Its utility stems from its dual-mode interaction with the hCAII active site, making it superior to smaller probes like benzenesulfonamide for testing hydrophobic sensitivity in assays.

  • Primary Interaction (Enthalpic): The sulfonamide nitrogen anion coordinates directly to the catalytic Zinc (Zn²⁺) ion, displacing a water molecule/hydroxide ion.

  • Secondary Interaction (Entropic/Enthalpic): The 4-propoxy tail extends into the hydrophobic pocket of the enzyme, providing a specific steric fit that validates the "competency" of the protein's active site architecture.

Figure 1: Mechanistic Binding Mode

The following diagram illustrates the binding logic and the specific interactions probed by 4-PBSA.

BindingMechanism Zn Active Site Zn(II) Sulf Sulfonamide Head (-SO2NH-) Sulf->Zn Coordination Bond (Enthalpy Driven) Ring Benzene Scaffold Ring->Sulf Tail 4-Propoxy Tail Ring->Tail Pocket Hydrophobic Wall (Val121, Leu198) Tail->Pocket Van der Waals (Specificity)

Caption: Figure 1. Interaction map of 4-PBSA. The sulfonamide head anchors the molecule via metal coordination, while the propoxy tail probes the hydrophobic integrity of the active site.

Protocol I: Surface Plasmon Resonance (SPR) Validation

Objective: Determine kinetic rate constants (


, 

) to validate instrument sensitivity for small molecule (<300 Da) detection.

Causality: hCAII is easily inactivated by low pH or surface denaturation. 4-PBSA binding is conformation-dependent; a loss of binding capacity (


) indicates protein misfolding, serving as a quality control check before screening expensive libraries.[1]
Materials
  • Ligand: hCAII (Recombinant, >95% purity).[1]

  • Analyte: 4-PBSA (10 mM stock in 100% DMSO).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.[1]4) + 3% DMSO.[1]

  • Chip: CM5 (Carboxymethyl dextran).[1][2]

Step-by-Step Procedure
  • Chip Activation:

    • Mix EDC (0.4 M) and NHS (0.1 M) in a 1:1 ratio.[1]

    • Inject for 7 minutes at 10 µL/min to activate the carboxyl groups.

  • Ligand Immobilization (The "High Density" Rule):

    • Why: Small molecules generate low Refractive Index (RI) shifts.[1] You need a high density of protein to see the signal.[3]

    • Dilute hCAII to 50 µg/mL in 10 mM Sodium Acetate (pH 5.0).

    • Inject until target immobilization level of 3,000 – 5,000 RU is reached.[3]

    • Block remaining active esters with 1 M Ethanolamine (pH 8.[1]5) for 7 minutes.

  • Solvent Correction (Critical Step):

    • Prepare a DMSO calibration series (2.5% to 3.8% DMSO in buffer).[1]

    • Reasoning: The bulk refractive index of DMSO dwarfs the binding signal. A solvent correction curve is mandatory to subtract bulk effects.

  • Kinetic Titration (Single Cycle):

    • Prepare 4-PBSA concentrations: 0, 0.1, 0.3, 1.0, 3.0, and 10 µM in Running Buffer.

    • Flow Rate: High flow (60 µL/min) to minimize Mass Transport Limitation (MTL).

    • Contact Time: 60 seconds association, 120 seconds dissociation.

    • Self-Validation: The binding should reach equilibrium rapidly (square-wave shape).[1] If the curve "drifts" upward, it indicates non-specific binding or solubility issues.

  • Data Analysis:

    • Fit data to a 1:1 Langmuir Binding Model with Mass Transport term.

    • Acceptance Criteria:

      
       < 10% of 
      
      
      
      .[1]

Protocol II: Isothermal Titration Calorimetry (ITC)

Objective: Quantify the "Intrinsic Thermodynamics" (


, 

,

).

Causality: Unlike SPR, ITC measures heat. 4-PBSA binding to hCAII is highly exothermic due to the Zn-N bond formation.[1] This protocol ensures the protein preparation has the correct fraction of active sites (Active Site Concentration determination).

Step-by-Step Procedure
  • Protein Prep:

    • Dialyze hCAII extensively into the assay buffer (25 mM Tris, 150 mM NaCl, pH 7.5) to prevent "Heat of Dilution" mismatches.

    • Concentration: 20 µM in the cell.

  • Ligand Prep:

    • Dissolve 4-PBSA in the final dialysate buffer to ensure perfect matrix matching.

    • Concentration: 200 µM (10x protein concentration) in the syringe.

  • Titration Parameters:

    • Temperature: 25°C.

    • Stirring: 750 RPM (ensure rapid mixing without foaming).

    • Injections: 19 injections of 2 µL each.

    • Spacing: 180 seconds between injections (allow signal to return to baseline).

  • Self-Validation (The "Stoichiometry Check"):

    • The inflection point (N) should occur near a molar ratio of 1.0.

    • Failure Mode: If N < 0.8, a significant portion of the hCAII is inactive or the Zinc has leached out. Do not proceed with drug screening.

Representative Data & Validation Workflow

Use the following table to verify your experimental results. Deviations >20% suggest experimental error or reagent degradation.

Table 1: Thermodynamic & Kinetic Benchmarks for 4-PBSA/hCAII

ParameterValue (Approx.)Physical Meaning

(Affinity)
130 – 200 nMModerate affinity; ideal for competition assays.[1]

(Enthalpy)
-10 to -12 kcal/molDriven by Zn-Sulfonamide bond formation.[1]

(Entropy)
+2 to +4 kcal/molHydrophobic penalty of the tail ordering.[1]
Stoichiometry (N) 0.95 – 1.05Indicates fully active protein preparation.[1]

~ 4 x 10⁵ M⁻¹s⁻¹Fast association (diffusion limited).[1]
Figure 2: Assay Validation Decision Tree

Follow this logic flow to troubleshoot or validate new protein batches.

ValidationFlow Start Start: New hCAII Batch Solubility Check 4-PBSA Solubility (Nephelometry) Start->Solubility ITC Run ITC with 4-PBSA Solubility->ITC CheckN Is Stoichiometry (N) > 0.9? ITC->CheckN Fail Batch Failed: Check Zn Content CheckN->Fail No SPR Run SPR Kinetic Check CheckN->SPR Yes Pass Batch Validated: Proceed to FBDD CheckK Is Kd ~150nM? SPR->CheckK CheckK->Pass Yes CheckK->Fail No

Caption: Figure 2. Decision matrix for validating hCAII protein batches using 4-PBSA as the quality control probe.

References

  • Krishnamurthy, V. M., et al. (2008). "Carbonic Anhydrase as a Model for Biophysical and Physical-Organic Studies of Proteins and Protein-Ligand Binding." Chemical Reviews, 108(3), 946-1051.[1]

  • Matulis, D., et al. (2005). "Thermodynamic Stability of Carbonic Anhydrase: Measurements of Binding Thermodynamics and Protein Thermal Stability." Biochemistry, 44(13), 5258–5266.[1]

  • Cytiva (Biacore). (2022).[1][3] "Guide to Running an SPR Experiment: Kinetic Analysis of Small Molecules." Cytiva Application Notes.

  • RCSB PDB. (2014).[1] "Crystal Structure of Carbonic Anhydrase II complexed with sulfonamide inhibitors." Protein Data Bank.

Sources

Application Note: Optimized Formulation Strategies for 4-Propoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

4-Propoxybenzenesulfonamide is a structural analog of the classical sulfonamide pharmacophore, primarily utilized in experimental pharmacology as a Carbonic Anhydrase Inhibitor (CAI). Its mechanism involves the coordination of the sulfonamide moiety to the zinc ion within the active site of Carbonic Anhydrase (CA) isoforms (specifically hCA II, IX, and XII), disrupting the reversible hydration of carbon dioxide to bicarbonate [1, 2].

While structurally simple, the addition of the propoxy chain at the para position introduces significant lipophilicity compared to the parent benzenesulfonamide. This modification enhances membrane permeability but complicates aqueous solubility, creating a critical bottleneck for in vivo bioavailability.

This Application Note provides validated protocols for formulating this compound for both high-throughput in vitro screening and in vivo administration (IP/Oral), ensuring that experimental variability stems from biology, not inconsistent delivery.

Physicochemical Profile & Pre-Formulation

Before formulation, one must understand the "personality" of the molecule. The propoxy group dictates the solvent choice.

Table 1: Critical Physicochemical Properties

PropertyValueImplication for Formulation
Molecular Weight 215.27 g/mol Small molecule; rapid diffusion once solubilized.
LogP (Octanol/Water) ~1.7 [3]Moderately lipophilic. Poor water solubility; requires co-solvents or surfactants.
pKa (Sulfonamide) ~10.1Weak acid. At physiological pH (7.4), it remains largely unionized, limiting passive aqueous solubility.
Appearance White crystalline solidHigh lattice energy requires mechanical energy (sonication/grinding) to disperse in suspensions.
Solubility (DMSO) > 50 mg/mLExcellent. Ideal for in vitro stock solutions.
Solubility (Water) < 0.5 mg/mLPoor. Unsuitable for simple saline solutions.

Protocol A: In Vitro Stock Preparation (DMSO)

For enzyme inhibition assays (e.g., stopped-flow CO2 hydration assays) or cell-based work, Dimethyl Sulfoxide (DMSO) is the requisite vehicle.

Causality & Logic
  • Why DMSO? It disrupts the crystal lattice effectively.

  • Why Anhydrous? Sulfonamides are generally stable, but moisture uptake in DMSO can lead to compound precipitation upon freeze-thaw cycles.

Step-by-Step Methodology
  • Weighing: Accurately weigh 21.5 mg of 4-Propoxybenzenesulfonamide into a sterile, amber glass vial (sulfonamides can be light-sensitive over long durations).

  • Solubilization: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Reagent, >99.9%).

  • Dissolution: Vortex vigorously for 30 seconds. The solution should be clear and colorless. This yields a 100 mM Stock Solution .

  • Storage: Aliquot into 50 µL volumes in PCR tubes to avoid repeated freeze-thaw cycles. Store at -20°C.

Dilution Strategy (The "1% Rule")

When dosing cells or enzymes, the final DMSO concentration must remain <1% (v/v) to prevent solvent-induced toxicity or enzyme denaturation.

  • Step 1: Dilute 100 mM stock 1:100 in assay buffer → 1 mM working solution (1% DMSO).

  • Step 2: Serial dilute this working solution into assay buffer.

Protocol B: In Vivo Suspension (Oral/IP)

For animal studies, DMSO is often too toxic for high-volume dosing. The standard saline solution will fail due to precipitation. We utilize a 0.5% Methylcellulose (MC) / 0.1% Tween 80 suspension vehicle.

Causality & Logic
  • Tween 80 (Polysorbate 80): A surfactant that reduces surface tension, "wetting" the hydrophobic propoxy tail of the crystals to allow dispersion.

  • Methylcellulose (400 cP): A viscosity enhancer. According to Stokes' Law, increasing the viscosity of the continuous phase slows the sedimentation rate of the drug particles, ensuring dose uniformity during gavage [4].

Vehicle Preparation (The "Hot/Cold" Method)

Prepare the vehicle 24 hours in advance.

  • Heat 50 mL of deionized water to ~80°C.

  • Slowly disperse 0.5 g of Methylcellulose powder (400 centipoise viscosity) onto the hot water while stirring magnetically. It will not dissolve yet; it will disperse.

  • Remove from heat and add 50 mL of ice-cold water.

  • Stir at 4°C overnight. The polymer chains will hydrate and unwind, creating a clear, viscous solution.

  • Add 100 µL of Tween 80 (0.1% v/v) and mix gently to avoid foaming.

Drug Suspension Protocol (Batch Size: 10 mL @ 10 mg/mL)
  • Grinding: Weigh 100 mg of 4-Propoxybenzenesulfonamide. Place in a mortar and pestle.

  • Wetting: Add 200 µL of the Vehicle (MC/Tween). Grind the solid into a smooth, white paste (levigation). This is the most critical step to prevent clumping.

  • Dilution: Gradually add the remaining vehicle in small increments, triturating constantly, until the volume reaches 10 mL.

  • Homogenization: Transfer to a vial and sonicate (bath sonicator) for 10 minutes to break micro-aggregates.

  • QC Check: Invert the vial. The suspension should appear milky white and uniform, with no visible chunks settling within 5 minutes.

Visualizing the Logic

The following diagrams illustrate the decision-making process and the specific suspension workflow.

Diagram 1: Formulation Decision Logic

FormulationLogic Start 4-Propoxybenzenesulfonamide (Solid) App Intended Application? Start->App InVitro In Vitro (Enzyme/Cell) App->InVitro InVivo In Vivo (Animal Model) App->InVivo Solvent Solvent Selection: DMSO (Anhydrous) InVitro->Solvent Route Route of Admin? InVivo->Route Dilution Dilution: Keep DMSO < 1% in Assay Solvent->Dilution IV IV Injection (Avoid if possible) Route->IV High Solubility Req OralIP Oral / IP (Preferred) Route->OralIP Suspension OK IV->Solvent Requires PEG400/Saline Co-solvent Vehicle Vehicle System: 0.5% Methylcellulose 0.1% Tween 80 OralIP->Vehicle Prep Technique: Levigation & Sonication Vehicle->Prep

Caption: Decision matrix for selecting the appropriate vehicle based on experimental constraints.

Diagram 2: Suspension Preparation Workflow

SuspensionProtocol Step1 1. Weigh Drug (Crystalline) Step2 2. Levigation (Mortar & Pestle) Step1->Step2 Grind to powder Step3 3. Add Vehicle (MC + Tween 80) Step2->Step3 Wetting (Paste) Step4 4. Sonication (10 mins) Step3->Step4 Disperse Step5 5. QC Check (Homogeneity) Step4->Step5 Validate

Caption: Step-by-step bench protocol for preparing the methylcellulose suspension.

Quality Control & Validation

Trust but verify. A suspension that settles too quickly leads to erratic PK data.

  • Visual Inspection: Allow the suspension to stand for 1 hour. If a clear supernatant layer forms >10% of the total volume, the viscosity is too low (increase Methylcellulose to 1.0%) or the particle size is too large (increase sonication time).

  • Concentration Verification (HPLC):

    • Column: C18 (e.g., Agilent Zorbax Eclipse, 3.5 µm).

    • Mobile Phase: 60% Water (0.1% Formic Acid) / 40% Acetonitrile.

    • Detection: UV @ 254 nm (Sulfonamide absorption max).

    • Procedure: Dilute 10 µL of suspension into 990 µL DMSO (to dissolve everything), then inject. Compare against the DMSO stock standard.

Safety & Handling (SDS Summary)

  • Hazard Class: Sulfonamides are known sensitizers.

  • H-Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.).

  • PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory during weighing to avoid inhalation of fine dust.

  • Allergy Warning: Researchers with sulfa-drug allergies should avoid handling this compound.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

  • PubChem. (2024). 4-Propoxybenzenesulfonamide (CID 21978067).[1] National Library of Medicine.

  • Hansch, C., et al. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. (Standard reference for LogP values of sulfonamide substituents).
  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Authoritative text on formulation vehicles).

Sources

Application Notes and Protocols: 4-Propoxybenzenesulfonamide for Target Identification Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The deconvolution of a small molecule's biological targets is a cornerstone of modern drug discovery and chemical biology.[1][2] It provides the mechanistic foundation for understanding a compound's efficacy and potential toxicity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of 4-propoxybenzenesulfonamide, a representative small molecule, in target identification studies. While 4-propoxybenzenesulfonamide is a known chemical entity[3], its specific biological targets are not extensively documented, making it an ideal candidate for illustrating a holistic target deconvolution workflow. This guide moves beyond rigid templates, offering a logically structured narrative that explains the causality behind experimental choices. We will detail the design and synthesis of chemical probes derived from the 4-propoxybenzenesulfonamide scaffold and provide step-by-step protocols for leading target identification methodologies, including affinity-based protein profiling (AfBPP), competitive activity-based protein profiling (ABPP), and the cellular thermal shift assay (CETSA). Furthermore, we will integrate computational prediction strategies and outline a robust framework for hit validation, ensuring a self-validating and scientifically rigorous approach to target discovery.

Introduction: The Imperative of Target Identification

Identifying the molecular targets of a bioactive compound is a critical step in the journey from a chemical hit to a therapeutic candidate.[4][5] This process, often termed target deconvolution, illuminates the mechanism of action, informs on potential off-target effects, and can reveal novel therapeutic opportunities.[6] 4-Propoxybenzenesulfonamide (Figure 1) is a small molecule containing a sulfonamide functional group, a common motif in a variety of clinically important drugs, most notably carbonic anhydrase inhibitors and antibacterial agents. Given this structural feature, a plausible, yet unconfirmed, hypothesis is that 4-propoxybenzenesulfonamide may interact with enzymes that have binding pockets amenable to this moiety. This application note will use 4-propoxybenzenesulfonamide as a model compound to demonstrate a comprehensive suite of techniques to identify its protein targets in a complex biological system.

Figure 1: Chemical Structure of 4-Propoxybenzenesulfonamide

PropertyValueSource
IUPAC Name 4-propoxybenzenesulfonamidePubChem[3]
Molecular Formula C₉H₁₃NO₃SPubChem[3]
InChIKey GWLVKQMJYAXAFM-UHFFFAOYSA-NPubChem[3]
SMILES CCCOC1=CC=C(C=C1)S(=O)(=O)NPubChem[3]

Strategic Design of Chemical Probes from 4-Propoxybenzenesulfonamide

To utilize 4-propoxybenzenesulfonamide in many chemoproteomic workflows, it must first be converted into a chemical probe.[7][8] A well-designed probe retains the core binding properties of the parent molecule while incorporating additional functionalities for detection and enrichment. The core components of a chemical probe are:

  • Recognition Element: The pharmacophore responsible for target binding, in this case, the 4-propoxybenzenesulfonamide scaffold.

  • Reporter Tag: A functional group that enables detection and/or enrichment of the probe-protein complex. Common tags include biotin for affinity purification and fluorophores for imaging.

  • Linker: A chain of atoms connecting the recognition element to the reporter tag, designed to minimize steric hindrance and maintain the binding affinity of the pharmacophore.

The synthesis of a chemical probe must be carefully planned to ensure that the modification does not abrogate the biological activity of the parent compound.[8] A common strategy is to identify a position on the molecule that is not critical for target interaction and append the linker and reporter tag at that site. For 4-propoxybenzenesulfonamide, derivatization could potentially be explored at the sulfonamide nitrogen or on the propoxy chain.

Below is a conceptual workflow for designing and synthesizing an affinity-based probe from 4-propoxybenzenesulfonamide.

G cluster_0 Probe Design & Synthesis Workflow Start 4-Propoxybenzenesulfonamide Scaffold SAR Analyze Structure-Activity Relationship (SAR) Data (if available) Start->SAR Synthesis Synthesize Probe: - Add Linker - Add Biotin Tag SAR->Synthesis Control Synthesize Negative Control Probe (e.g., inactive analog) SAR->Control Validation Validate Probe Activity: - Confirm retention of  biological effect Synthesis->Validation Control->Validation End Probe Ready for Target ID Experiments Validation->End

Caption: Conceptual workflow for chemical probe design and synthesis.

Experimental Methodologies for Target Identification

A multi-pronged experimental approach is often the most effective strategy for confident target identification. Here, we detail three powerful and complementary methods: Affinity-Based Protein Profiling (AfBPP), competitive Activity-Based Protein Profiling (ABPP), and the Cellular Thermal Shift Assay (CETSA).

Affinity-Based Protein Profiling (AfBPP)

AfBPP is a reliable chemical proteomics technique used to identify the direct targets of small molecules.[9] This method utilizes an affinity-tagged version of the compound of interest to "fish" for its binding partners in a complex proteome.

Protocol: AfBPP using a Biotinylated 4-Propoxybenzenesulfonamide Probe

  • Cell Culture and Lysate Preparation:

    • Culture cells of interest (e.g., a human cancer cell line) to ~80-90% confluency.

    • Harvest cells and wash twice with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).

  • Probe Incubation and Competition:

    • Aliquot the cell lysate (e.g., 1-2 mg of total protein per condition).

    • For the competition experiment, pre-incubate one aliquot with a 100-fold molar excess of untagged 4-propoxybenzenesulfonamide for 1 hour at 4°C. This will serve as a negative control to identify non-specific binders.

    • Add the biotinylated 4-propoxybenzenesulfonamide probe to all samples (including the pre-incubated competition sample) to a final concentration of 1-10 µM.

    • Incubate for 1-2 hours at 4°C with gentle rotation.

  • Affinity Capture:

    • Add pre-washed streptavidin-coated magnetic beads to each lysate sample.

    • Incubate for 1 hour at 4°C with gentle rotation to allow the biotinylated probe-protein complexes to bind to the beads.

    • Place the tubes on a magnetic rack and discard the supernatant.

    • Wash the beads extensively with lysis buffer (at least 3-5 times) to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Perform in-gel or on-bead trypsin digestion of the eluted proteins.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify proteins that are significantly enriched in the probe-treated sample compared to the competition control. These are the high-confidence candidate targets.

G cluster_0 Affinity-Based Protein Profiling (AfBPP) Workflow Lysate Prepare Cell Lysate Incubate Incubate with Biotinylated 4-Propoxybenzenesulfonamide Probe Lysate->Incubate Compete Control: Pre-incubate with excess unlabeled compound Lysate->Compete Capture Capture on Streptavidin Beads Incubate->Capture Compete->Incubate Wash Wash to Remove Non-specific Binders Capture->Wash Elute Elute Bound Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS Analysis Identify Enriched Proteins MS->Analysis

Caption: Generalized workflow for Affinity-Based Protein Profiling.

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is an alternative chemoproteomic strategy that is particularly useful when derivatizing the small molecule of interest is challenging or compromises its activity.[10] This approach uses a broad-spectrum activity-based probe (ABP) that covalently labels the active site of many members of an enzyme family. The compound of interest is then used as a competitor to prevent the ABP from labeling its specific target(s).

Protocol: Competitive ABPP with 4-Propoxybenzenesulfonamide

  • Cell Culture and Lysate Preparation:

    • Prepare cell lysates as described in the AfBPP protocol.

  • Competitive Incubation:

    • Aliquot the cell lysate.

    • Treat the lysates with varying concentrations of 4-propoxybenzenesulfonamide (or a vehicle control) and incubate for 30-60 minutes at 37°C.

  • ABP Labeling:

    • Add a broad-spectrum ABP (e.g., a fluorophosphonate probe for serine hydrolases, or an iodoacetamide-based probe for cysteine-containing enzymes) to each sample. The choice of ABP will depend on the hypothesized target class.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Sample Preparation and Analysis:

    • Quench the labeling reaction by adding SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Visualize the labeled proteins by in-gel fluorescence scanning. A decrease in fluorescence intensity for a particular protein band in the presence of 4-propoxybenzenesulfonamide indicates a competitive binding event.

    • For proteome-wide analysis, the reporter tag on the ABP can be an alkyne or azide, allowing for click chemistry-mediated conjugation to biotin for enrichment, followed by LC-MS/MS analysis.

  • Data Analysis:

    • Identify proteins that show a dose-dependent decrease in labeling by the ABP in the presence of 4-propoxybenzenesulfonamide. These are the candidate targets.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying and identifying target engagement in a cellular context.[11][12] The principle behind CETSA is that the binding of a ligand to its target protein increases the protein's thermal stability.[12] This stabilization can be detected by heating the cells and measuring the amount of the target protein that remains in the soluble fraction.

Protocol: CETSA for 4-Propoxybenzenesulfonamide Target Identification

  • Cell Treatment:

    • Culture intact cells in appropriate vessels (e.g., 6-well plates).

    • Treat the cells with 4-propoxybenzenesulfonamide or a vehicle control for a specified time (e.g., 1-2 hours).

  • Heating:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet).

  • Protein Quantification:

    • Collect the supernatant.

    • Analyze the amount of a specific protein of interest in the soluble fraction by Western blotting. A shift in the melting curve to higher temperatures in the presence of 4-propoxybenzenesulfonamide indicates target engagement.

    • For proteome-wide discovery (termed Thermal Proteome Profiling or TPP), the soluble fractions from each temperature point are analyzed by quantitative mass spectrometry.[13]

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature to generate melting curves.

    • Identify proteins whose melting curves are significantly shifted to higher temperatures in the drug-treated samples.

G cluster_0 Cellular Thermal Shift Assay (CETSA) Workflow Treat Treat Intact Cells with 4-Propoxybenzenesulfonamide or Vehicle Heat Heat Cell Aliquots across a Temperature Gradient Treat->Heat Lyse Lyse Cells (e.g., Freeze-Thaw) Heat->Lyse Separate Centrifuge to Separate Soluble and Aggregated Proteins Lyse->Separate Quantify Quantify Soluble Proteins (Western Blot or Mass Spec) Separate->Quantify Analyze Identify Proteins with Increased Thermal Stability Quantify->Analyze

Caption: Workflow for the Cellular Thermal Shift Assay.

Computational Approaches to Complement Experimental Data

In silico methods can significantly accelerate target identification by predicting potential targets and helping to prioritize experimental efforts.[14][15] These approaches are particularly valuable when starting with a compound with no known targets.

Computational Workflow for Target Prediction:

  • Reverse Docking: The 3D structure of 4-propoxybenzenesulfonamide is computationally screened against a large database of protein structures.[16] This can identify proteins with binding pockets that are sterically and electrostatically complementary to the molecule.

  • Pharmacophore Modeling: A 3D model of the essential chemical features of 4-propoxybenzenesulfonamide (e.g., hydrogen bond donors/acceptors, hydrophobic regions) is created. This pharmacophore model is then used to search databases of protein structures for proteins that possess these features in a complementary arrangement.[17]

  • Network Pharmacology: This approach uses bioinformatics databases to construct networks of protein-protein interactions and pathways.[14] By analyzing the network properties of known targets of sulfonamide-containing drugs, it is possible to predict novel targets for 4-propoxybenzenesulfonamide that lie within similar biological networks.

Hit Validation: From Candidate to Confirmed Target

The output of the aforementioned discovery methods is a list of candidate protein targets. Rigorous validation is essential to confirm that these candidates are bona fide targets of 4-propoxybenzenesulfonamide.[4][5][18]

A Tiered Approach to Target Validation:

  • Biochemical Validation:

    • Direct Binding Assays: If the candidate protein can be expressed and purified, direct binding can be quantified using techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST).

    • Enzymatic Assays: If the candidate is an enzyme, the effect of 4-propoxybenzenesulfonamide on its activity can be measured in vitro.

  • Cellular Validation:

    • Target Engagement in Cells: CETSA can be used in a targeted manner with an antibody against the candidate protein to confirm engagement in intact cells.[19]

    • Genetic Approaches: The effect of 4-propoxybenzenesulfonamide on a cellular phenotype can be compared to the effect of genetically silencing the candidate target (e.g., using siRNA or CRISPR/Cas9). A similar phenotypic outcome supports the target identification.

  • In Vivo Validation:

    • Animal Models: In a relevant animal model of disease, treatment with 4-propoxybenzenesulfonamide should elicit a therapeutic response. This response should be correlated with target engagement in the relevant tissues, which can be measured ex vivo.[20]

G cluster_0 Overall Target Identification & Validation Strategy Start 4-Propoxybenzenesulfonamide Discovery Discovery Phase: - AfBPP - Competitive ABPP - CETSA/TPP - Computational Prediction Start->Discovery Candidates List of Candidate Targets Discovery->Candidates Validation Validation Phase: - Biochemical Assays (Binding, Activity) - Cellular Target Engagement - Genetic Validation (siRNA/CRISPR) Candidates->Validation Confirmed Confirmed Biological Target(s) Validation->Confirmed

Caption: A comprehensive strategy for target identification and validation.

Conclusion

This application note has outlined a comprehensive, multi-faceted strategy for the identification and validation of the biological targets of 4-propoxybenzenesulfonamide. By integrating rational chemical probe design with powerful experimental techniques such as AfBPP, competitive ABPP, and CETSA, researchers can generate a high-confidence list of candidate targets. The synergy of these experimental approaches with computational prediction methods provides a powerful engine for discovery. Crucially, the subsequent validation of these candidates through biochemical and cellular assays is paramount to confirming a true drug-target interaction. This self-validating system of discovery and confirmation provides a robust framework for elucidating the mechanism of action of novel small molecules, a critical step in advancing new therapeutics.

References

  • Competitive chemoproteomic profiling of protein targets for covalent small molecule drugs. (n.d.).
  • An electroaffinity labelling platform for chemoproteomic-based target identification. Nature Chemistry. (2023). Retrieved from [Link]

  • Drewes, G., & Knapp, S. (2018). Chemoproteomics and Chemical Probes for Target Discovery. Trends in Biotechnology. Retrieved from [Link]

  • Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research. Chinese Journal of Pharmacology and Toxicology. (2023). Retrieved from [Link]

  • Label-free Target Identification to Unleash Drug Discovery. (2021). YouTube. Retrieved from [Link]

  • 4-Propoxybenzenesulfonamide. PubChem. (n.d.). Retrieved from [Link]

  • Target Deconvolution by Limited Proteolysis Coupled to Mass Spectrometry. Methods in Molecular Biology. (2022). Retrieved from [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.net. (2020). Retrieved from [Link]

  • Rauf, A., et al. (2023). Targeting disease: Computational approaches for drug target identification. Computational and Structural Biotechnology Journal. Retrieved from [Link]

  • Application of Chemical Proteomics Methods in the Identification of Natural Drug Targets: A Review of Probe Synthesis, Target Capture, and Protein Identification Techniques. (2026). Oreate AI Blog.
  • Activity-based protein profiling: A graphical review. Journal of Controlled Release. (2023). Retrieved from [Link]

  • Molecular Target Validation in preclinical drug discovery. (2014). Reaction Biology. Retrieved from [Link]

  • Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science. (2021). Retrieved from [Link]

  • Target Validation. Improving and Accelerating Therapeutic Development for Nervous System Disorders. (2014). Retrieved from [Link]

  • High-Throughput Deconvolution of Native Protein Mass Spectrometry Imaging Data Sets for Mass Domain Analysis. Analytical Chemistry. (2023). Retrieved from [Link]

  • An electroaffinity labelling platform for chemoproteomic-based target identification. Nature Chemistry. (2023). Retrieved from [Link]

  • Chem(Pro)2: the atlas of chemoproteomic probes labelling human proteins. Nucleic Acids Research. (2024). Retrieved from [Link]

  • Computational Approach for Drug Target Identification. Cambridge Core. (2026). Retrieved from [Link]

  • Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. Molecules. (2023). Retrieved from [Link]

  • Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences. (2023). Retrieved from [Link]

  • Target deconvolution with matrix-augmented pooling strategy reveals cell-specific drug-protein interactions. Nature Communications. (2023). Retrieved from [Link]

  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology. (2018). Retrieved from [Link]

  • Computational approaches for drug target identification in pathogenic diseases. Expert Opinion on Drug Discovery. (2018). Retrieved from [Link]

  • Target Deconvolution by Limited Proteolysis Coupled to Mass Spectrometry. ResearchGate. (2025). Retrieved from [Link]

  • Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics. (2021). Retrieved from [Link]

  • Validation guidelines for drug-target prediction methods. Briefings in Bioinformatics. (2024). Retrieved from [Link]

  • Studying Target–Engagement of Anti-Infectives by Solvent-Induced Protein Precipitation and Quantitative Mass Spectrometry. Journal of the American Society for Mass Spectrometry. (2024). Retrieved from [Link]

  • Activity based Protein Profiling (Abpp). Creative Biolabs. (n.d.). Retrieved from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. (2020). Retrieved from [Link]

  • Computational approaches in medicinal chemistry for target identification and drug discovery. Allied Academies. (2023). Retrieved from [Link]

  • Limited proteolysis coupled to mass spectrometry (LiP-MS), a novel drug target deconvolution strategy. Cancer Research. (2019). Retrieved from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. (2022). Retrieved from [Link]

  • Target Identification and Validation (Small Molecules). UCL. (n.d.). Retrieved from [Link]

  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (2020). YouTube. Retrieved from [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. (2024). Retrieved from [Link]

Sources

Troubleshooting & Optimization

purification of crude 4-Propoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-Propoxybenzenesulfonamide

Status: Active Ticket ID: CHEM-SUP-8821 Subject: Optimization of Crude Isolation & Purification Protocols

Executive Summary

4-Propoxybenzenesulfonamide is a primary sulfonamide typically synthesized via the amination of 4-propoxybenzenesulfonyl chloride. Common crude impurities include unreacted sulfonyl chloride, sulfonic acid hydrolysis products, and inorganic salts (ammonium chloride).

This guide prioritizes Chemical Purification (Acid-Base Swing) as the primary isolation method due to the specific acidity of the sulfonamide nitrogen (


), followed by Recrystallization  for final polishing.

Visual Workflow: The Decision Matrix

Before selecting a protocol, determine the state of your crude material.

PurificationLogic Start Crude 4-Propoxybenzenesulfonamide Check Purity Assessment (TLC/HPLC) Start->Check Decision Major Impurities? Check->Decision PathA Non-Acidic Organics (Starting material, Sulfones) Decision->PathA High PathB Trace Impurities / Color Decision->PathB Low Method1 PROTOCOL A: Acid-Base Extraction (Chemical Purification) PathA->Method1 Method2 PROTOCOL B: Recrystallization (Solvent: EtOH/H2O) PathB->Method2 Method1->Method2 If purity < 98% Final Pure Crystalline Solid Method2->Final

Figure 1: Purification logic flow. Protocol A is recommended for crude mixtures containing unreacted precursors.

Module 1: Chemical Purification (The "Acid-Base Swing")

Best For: Removing unreacted starting materials (4-propoxybenzene or sulfones) and non-acidic byproducts.

The Science: Primary sulfonamides are weak acids (


). They dissolve in strong aqueous base (forming a sodium salt) but precipitate in acid. Impurities that lack this acidic proton will remain insoluble in the base, allowing for easy filtration.
Protocol A: Step-by-Step
  • Dissolution: Suspend the crude solid in 1.0 M NaOH (approx. 10 mL per gram of crude). Stir vigorously.

    • Checkpoint: The sulfonamide should dissolve. If a solid remains, it is likely a non-acidic impurity.

  • Filtration: Filter the alkaline solution through a Celite pad or sintered glass funnel. Discard the solid residue (this is your organic impurity).

  • Precipitation: Cool the filtrate to 0–5°C in an ice bath. Slowly add 6.0 M HCl dropwise with stirring until pH reaches ~2–3.

    • Observation: The product will precipitate as a thick white solid.

  • Isolation: Filter the precipitate, wash with cold water (to remove NaCl and ammonium salts), and dry.

Troubleshooting Protocol A
SymptomProbable CauseCorrective Action
Gummy/Oily Precipitate Acidification was too fast or temperature too high.Re-dissolve in base. Cool to 0°C. Acidify very slowly while stirring rapidly.
Incomplete Dissolution in NaOH Concentration of NaOH too low; Common ion effect.Warm slightly (max 40°C). Ensure NaOH is in excess (pH > 12).
Pink/Red Coloration Oxidation of phenolic impurities (cleavage of propoxy group).Add activated charcoal to the alkaline solution (Step 1), stir for 15 mins, then filter.

Module 2: Recrystallization (Polishing)

Best For: Final purification to achieve >99% purity and defined crystal habit.

The Science: Sulfonamides exhibit steep solubility curves in ethanol/water systems. They are highly soluble in hot ethanol but poorly soluble in water and cold ethanol.

Protocol B: Solvent Selection & Execution

Recommended Solvent System: Ethanol : Water (Start with 9:1 ratio).

  • Dissolution: Place crude solid in a flask. Add minimal Ethanol and heat to reflux (boiling).

  • Saturation: If solid remains, add ethanol in small portions until dissolved.

  • The "Cloud Point": Remove from heat. Add hot Water dropwise until the solution turns slightly cloudy (turbid).

  • Clarification: Add one drop of hot ethanol to clear the turbidity.

  • Crystallization: Allow to cool slowly to room temperature, then refrigerate (4°C).

Troubleshooting Protocol B
IssueQuestionSolution
Oiling Out Why does my product form a liquid blob at the bottom?The product's melting point dropped below the solvent's boiling point (often due to impurities). Fix: Add more ethanol to lower the saturation temperature, or switch to Methanol/Water.
No Precipitation Why is the solution clear even when cold?Too much solvent (supersaturation not reached). Fix: Evaporate 30% of the solvent or scratch the glass to induce nucleation.
Low Yield I lost 60% of my mass.You likely washed the crystals with room temperature solvent. Fix: Always wash with ice-cold solvent (preferably water-rich).

Module 3: Impurity Profiling & Data

Common Impurities Table

ImpurityOriginRemoval Strategy
4-Propoxybenzenesulfonyl chloride Unreacted starting materialProtocol A: Hydrolyzes/Remains insoluble in base.
4-Propoxybenzenesulfonic acid Hydrolysis of chlorideWater Wash: Highly water-soluble; removed during filtration washes.
Disulfonimide Over-reaction (R-SO2-NH-SO2-R)Recrystallization: Generally more soluble in organics than the primary amide.
Ammonium Chloride Byproduct of aminationWater Wash: Highly soluble in water.

Solvent Efficiency Comparison

Solvent SystemYield PotentialPurity PotentialNotes
Ethanol / Water High (80-90%)HighBest balance. Standard recommendation.
Ethyl Acetate / Hexane ModerateModerateGood for drying, but sulfonamides often oil out.
Toluene LowHighOnly for very high purity requirements; toxic.

Frequently Asked Questions (FAQs)

Q: My crude product smells pungent. Is this normal? A: No. Pure 4-propoxybenzenesulfonamide is odorless. A pungent, acrid smell indicates residual sulfonyl chloride .

  • Action: Perform Protocol A (Acid-Base Extraction) immediately. The base will hydrolyze the remaining chloride to the water-soluble sulfonate, removing the smell and toxicity.

Q: Can I use chromatography instead of crystallization? A: Yes, but it is inefficient for bulk purification.

  • Guidance: If necessary for analytical standards, use Silica Gel 60.

  • Mobile Phase: Dichloromethane : Methanol (95:5). Sulfonamides are polar; avoid non-polar systems like Hexane/EtOAc unless using a gradient.

Q: How do I store the purified material? A: Store in a tightly closed container, protected from light, at room temperature. Sulfonamides are stable but can degrade if exposed to strong acids or moisture for prolonged periods.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Gilchrist, T. L. (1997). Heterocyclic Chemistry. Addison Wesley Longman. (Background on sulfonamide acidity and chemical properties).
  • PubChem. (n.d.).[1] 4-Propoxybenzenesulfonamide (Compound).[1][2] National Library of Medicine. Retrieved from [Link]

  • Delgado, D. R., et al. (2016).[3] Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures. Revista Colombiana de Química, 45(1), 34-43.[3] Retrieved from [Link] (Validation of Ethanol/Water solubility behavior).

Sources

Technical Support Hub: Stability & Handling of 4-Propoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

4-Propoxybenzenesulfonamide is a primary sulfonamide characterized by a lipophilic propoxy tail and a polar sulfonamide head group. This amphiphilic structure dictates its handling: it exhibits poor aqueous solubility but high stability under physiological conditions.

  • Core Stability: The sulfonamide bond (

    
    ) is chemically robust, resisting hydrolysis far better than carboxamides.
    
  • Solubility Challenge: The propoxy group increases logP (lipophilicity), making aqueous stock preparation impossible without organic co-solvents.

  • Key Risk: Precipitation upon dilution into aqueous buffers ("crashing out") is the #1 user-reported issue.

Solubility & Stock Solution Preparation

Decision Matrix: Choosing the Right Solvent

Use this workflow to determine the optimal solvent system for your application.

SolubilityWorkflow Start Start: 4-Propoxybenzenesulfonamide (Solid Powder) AppType Application Type? Start->AppType BioAssay Biological Assay (Cells/Enzymes) AppType->BioAssay In Vitro/In Vivo ChemSyn Chemical Synthesis (Reactions) AppType->ChemSyn Synthesis Stock Prepare Stock in DMSO (10-50 mM) BioAssay->Stock OrgSolv Dissolve in Ethanol, DMF, or DCM ChemSyn->OrgSolv Dilution Dilution Step (Critical Control Point) Stock->Dilution Final Final Aqueous Buffer (< 1% DMSO) Dilution->Final Slow addition + Vortex

Figure 1: Solvent selection workflow minimizing precipitation risks. DMSO is the preferred vehicle for biological applications due to high solubility and miscibility.

Standard Operating Procedure (SOP): Stock Preparation

Objective: Prepare a stable 50 mM stock solution.

  • Weighing: Weigh the solid powder into a glass vial. Note: Avoid plastics if using DMF/DCM; DMSO is compatible with Polypropylene (PP).

  • Primary Solubilization: Add 100% DMSO (Dimethyl sulfoxide).

    • Target Conc: 10–50 mM.

    • Why DMSO? It disrupts the intermolecular hydrogen bonding of the sulfonamide crystal lattice effectively.

  • Dissolution: Vortex for 30 seconds. If particles persist, sonicate for 5 minutes at 40°C.

  • Storage: Aliquot into amber vials to minimize headspace. Store at -20°C.

Stability Troubleshooting (Q&A)

Topic: Chemical Stability (Hydrolysis & pH)

Q: Is the compound stable in acidic or basic buffers? A: Yes, but with specific caveats regarding solubility vs. degradation.

  • Acidic (pH < 4): Highly stable. The sulfonamide bond is resistant to acid hydrolysis at room temperature. It requires harsh conditions (e.g., 6M HCl reflux) to cleave.

  • Neutral (pH 7): Optimal stability. Half-life > 1 year.[1][2]

  • Basic (pH > 10): The sulfonamide proton is acidic (

    
    ). In strong base (pH > 12), the compound deprotonates to form an anion (
    
    
    
    ). While this increases solubility , prolonged exposure to strong base at elevated temperatures can lead to hydrolysis.

Q: I see a new peak in my LC-MS after leaving the solution at pH 12. What is it? A: If degradation has occurred, the primary hydrolysis products are:

  • 4-Propoxybenzenesulfonic acid (highly polar, elutes early).

  • Ammonia (not detected by UV). However, ensure the peak isn't a solvent impurity. Sulfonamides are generally stable enough that pH 12 at Room Temp for <24h causes negligible degradation.

Topic: Precipitation & "Crashing Out"

Q: My solution turned cloudy when I added the DMSO stock to my cell culture media. Why? A: This is a "Solubility Crash." The compound is hydrophobic (Lipophilic). When the solvent environment shifts from 100% DMSO to 99% Water, the compound aggregates.

  • Fix:

    • Lower the final concentration.

    • Step-wise Dilution: Dilute DMSO stock 1:10 into PBS first, vortex immediately, then add to media.

    • Warm the Media: Pre-warm media to 37°C before adding the compound.

Topic: Environmental Factors (Light & Temp)

Q: Do I need to protect it from light? A: Yes, as a precaution. While simple sulfonamides are relatively photostable, the electron-rich propoxy-benzene ring can be susceptible to photo-oxidation or radical formation under intense UV light. Store stocks in amber vials or wrapped in foil.

Q: Can I autoclave the solution? A: No. While the molecule might survive chemically, the high temperature (121°C) and pressure can cause:

  • Physical precipitation upon cooling.

  • Potential hydrolysis of the ether linkage (propoxy group) if the pH is not strictly neutral. Recommendation: Sterile filter (0.22 µm PTFE filter) instead.

Data Summary: Physicochemical Properties

PropertyValue (Approx.)Implication for Handling
Molecular Weight ~215.27 g/mol Useful for molarity calculations.
Water Solubility Low (< 0.5 mg/mL)DO NOT dissolve directly in water.
DMSO Solubility High (> 50 mg/mL)Ideal stock solvent.
pKa (Sulfonamide) ~10.1Becomes anionic/soluble at pH > 11.
LogP ~1.7 - 2.0Moderately lipophilic; crosses membranes well.

Degradation Pathway Visualization

Understanding the theoretical breakdown helps in identifying impurities.

Degradation Parent 4-Propoxybenzenesulfonamide (Active Compound) Stress Stress Conditions: 1. Strong Acid (Reflux) 2. Strong Base (High T) Parent->Stress Hydrolysis Product1 4-Propoxybenzenesulfonic Acid (Water Soluble) Stress->Product1 Product2 Ammonia (NH3) Stress->Product2

Figure 2: Theoretical hydrolysis pathway.[3] Note that this reaction is kinetically slow under standard laboratory conditions.

References

  • BenchChem. (2025).[1][4] Solubility and Stability of Benzenesulfonamide Derivatives. Retrieved from

  • Baran, W. et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. Retrieved from

  • PubChem. (2025).[5] 4-Propoxybenzenesulfonamide Compound Summary. National Library of Medicine. Retrieved from

  • World Health Organization. (2019). Annex 4: General guidance on solubility and stability of APIs. WHO Technical Report Series. Retrieved from

Sources

Technical Support Center: Synthesis and Purification of 4-Propoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 4-propoxybenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important sulfonamide. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to help you improve the purity and yield of your product.

I. Troubleshooting Guide: From Crude to Pure

This section addresses specific experimental issues in a question-and-answer format.

Q1: My final product has a low and broad melting point (e.g., 120-125 °C). What are the likely impurities?

A low and broad melting point is a classic indicator of an impure compound. For 4-propoxybenzenesulfonamide (expected melting point: ~128-131 °C), the most common impurities stem from the two-step synthesis process:

  • Unreacted Starting Material (Propoxybenzene): This is a common issue if the initial chlorosulfonation reaction did not go to completion. Propoxybenzene is an oil and its presence can significantly depress the melting point.

  • Hydrolyzed Intermediate (4-Propoxybenzenesulfonic Acid): The intermediate, 4-propoxybenzenesulfonyl chloride, is highly susceptible to hydrolysis. Any moisture in the reaction or work-up will convert it to the corresponding sulfonic acid. Being highly polar, this impurity can be difficult to remove.

  • Isomeric Impurities (2-Propoxybenzenesulfonamide): The propoxy group is an ortho-, para-director in electrophilic aromatic substitution. While the para-product is sterically favored, a small amount of the ortho-isomer is likely to form during the chlorosulfonation step.

  • Disubstituted Byproduct (Propoxybenzene Disulfonamide): If the chlorosulfonation reaction is too vigorous (e.g., high temperature or prolonged reaction time), disulfonation of the aromatic ring can occur, leading to a disulfonamide impurity.

A logical workflow for identifying and addressing these impurities is presented below.

G Impure_Product Low & Broad Melting Point TLC Run TLC (e.g., 3:1 Hexanes:EtOAc) Impure_Product->TLC Multiple_Spots Multiple Spots Observed TLC->Multiple_Spots Spot_Identification Identify Spots by Comparison - Propoxybenzene (high Rf) - Product (mid Rf) - Sulfonic Acid (low Rf/streak) Multiple_Spots->Spot_Identification Recrystallization Recrystallization Spot_Identification->Recrystallization If impurities are less polar Column_Chromatography Column Chromatography Spot_Identification->Column_Chromatography If recrystallization fails or isomers are present Wash Aqueous Wash Spot_Identification->Wash If sulfonic acid is suspected Purity_Check Pure Product Recrystallization->Purity_Check Check MP and TLC Column_Chromatography->Purity_Check Wash->Recrystallization

Caption: Troubleshooting workflow for an impure product.

Q2: My recrystallization attempt resulted in an oil instead of crystals. How can I fix this "oiling out" issue?

"Oiling out" is a common problem in crystallization, especially when the crude product is significantly impure. It occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline lattice.

Causality: This phenomenon often happens when the melting point of the impure mixture is lower than the boiling point of the crystallization solvent, or when the concentration of impurities is too high, inhibiting crystal lattice formation.

Solutions:

  • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, then add more hot solvent to dilute the solution. Let it cool very slowly. This reduces the saturation level and gives the molecules more time to arrange into a crystal lattice.

  • Lower the Crystallization Temperature: If using a high-boiling point solvent, try cooling the solution to a lower temperature (e.g., in an ice bath or refrigerator) after it has slowly cooled to room temperature.

  • Change the Solvent System: The choice of solvent is critical. For 4-propoxybenzenesulfonamide, a mixed solvent system is often effective. An ethanol/water mixture is a good starting point, as the compound is soluble in hot ethanol and less soluble in water.[1]

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure product from a previous batch, add a tiny crystal to the cooled, supersaturated solution. This "seed" crystal will act as a template for further crystallization.

II. Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the recrystallization of 4-propoxybenzenesulfonamide?

The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For sulfonamides, which have both polar (-SO₂NH₂) and non-polar (propoxybenzene) regions, a mixed solvent system often provides the best results.

An ethanol-water mixture is highly recommended. 4-Propoxybenzenesulfonamide is generally soluble in hot ethanol, while impurities like the corresponding sulfonic acid have some water solubility. The less polar starting material, propoxybenzene, will be less soluble in the aqueous ethanol mixture upon cooling.

Recommended Protocol for Recrystallization:

  • Dissolution: Dissolve the crude 4-propoxybenzenesulfonamide in the minimum amount of hot 95% ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: To the hot filtrate, add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold 50:50 ethanol/water, followed by a wash with cold water to remove any residual ethanol-soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

Solvent SystemSuitability for 4-PropoxybenzenesulfonamideRationale
Ethanol/Water Highly Recommended Good differential solubility; effectively removes both polar and non-polar impurities.
Isopropanol/Water Good Alternative Similar properties to ethanol/water.
Hexane/Ethyl Acetate Potentially Useful Good for removing non-polar impurities, but may not be as effective for polar ones.
Water alone Not Recommended Poor solubility of the desired product.
Toluene Not Recommended Good solvent, but often poor crystal formation upon cooling for this class of compounds.
Q2: How can I confirm the identity and purity of my final product using ¹H NMR?

¹H NMR spectroscopy is a powerful tool for confirming the structure of your synthesized 4-propoxybenzenesulfonamide and assessing its purity. Below is a predicted ¹H NMR spectrum and an explanation of the key signals.

Predicted ¹H NMR Spectrum (in DMSO-d₆):

  • ~7.75 ppm (d, 2H): These are the two aromatic protons ortho to the electron-withdrawing sulfonamide group. They appear as a doublet.

  • ~7.05 ppm (d, 2H): These are the two aromatic protons ortho to the electron-donating propoxy group. They also appear as a doublet.

  • ~7.20 ppm (s, 2H): This broad singlet corresponds to the two protons of the -SO₂NH₂ group. This peak will disappear upon a D₂O shake.

  • ~4.00 ppm (t, 2H): This triplet represents the two protons of the -OCH₂- group in the propoxy chain.

  • ~1.70 ppm (sextet, 2H): This signal is from the middle -CH₂- group of the propoxy chain.

  • ~0.95 ppm (t, 3H): This triplet corresponds to the terminal methyl (-CH₃) group of the propoxy chain.

Assessing Purity from the ¹H NMR:

  • Absence of Propoxybenzene: Look for the absence of signals corresponding to unreacted propoxybenzene (a multiplet around 6.9-7.3 ppm for the aromatic protons).

  • Absence of Ortho-Isomer: The presence of the ortho-isomer would complicate the aromatic region, likely showing more than the two expected doublets.

  • Integration: The integration of the signals should correspond to the number of protons in a 2:2:2:2:2:3 ratio for the aromatic (ortho to SO₂NH₂), aromatic (ortho to OCH₂CH₂CH₃), sulfonamide, -OCH₂-, -CH₂-, and -CH₃ protons, respectively.

Q3: What are the critical parameters to control during the synthesis to minimize impurity formation?

Controlling the reaction conditions is paramount for obtaining a high-purity product.

G cluster_0 Chlorosulfonation Step cluster_1 Amination Step Temp_Control Temperature Control (0-5 °C) No_Disulfonation Disulfonated Byproduct Temp_Control->No_Disulfonation Prevents Moisture_Control Strict Moisture Exclusion (Anhydrous Conditions) No_Hydrolysis Sulfonic Acid Impurity Moisture_Control->No_Hydrolysis Prevents Stoichiometry Controlled Stoichiometry (Slight excess of Chlorosulfonic Acid) Complete_Reaction High Yield of Sulfonyl Chloride Stoichiometry->Complete_Reaction Ensures Ammonia_Excess Use of Excess Aqueous Ammonia Complete_Conversion High Yield of Sulfonamide Ammonia_Excess->Complete_Conversion Drives Quenching Controlled Quenching of Reaction Minimize_Side_Reactions Clean Crude Product Quenching->Minimize_Side_Reactions Avoids

Caption: Critical parameters for minimizing impurities.

In the Chlorosulfonation Step:

  • Temperature: This is arguably the most critical parameter. The reaction of propoxybenzene with chlorosulfonic acid is highly exothermic. The temperature should be maintained at 0-5 °C to prevent side reactions like disulfonation and charring.

  • Moisture: Chlorosulfonic acid reacts violently with water. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of 4-propoxybenzenesulfonic acid.

  • Stoichiometry: A slight excess of chlorosulfonic acid is typically used to ensure complete conversion of the propoxybenzene. However, a large excess should be avoided as it can promote side reactions and makes the work-up more challenging.

In the Amination Step:

  • Excess Ammonia: The reaction of 4-propoxybenzenesulfonyl chloride with ammonia should be carried out with a significant excess of aqueous ammonia. This ensures the complete conversion of the sulfonyl chloride to the sulfonamide and also neutralizes the HCl byproduct formed during the reaction.

  • Controlled Addition: The sulfonyl chloride should be added slowly to the cold aqueous ammonia with vigorous stirring to dissipate the heat of reaction and prevent localized overheating, which can lead to decomposition.

By carefully controlling these parameters, you can significantly improve the purity of your crude product, making the final purification much more straightforward.

III. References

  • PubChem. 4-Propoxybenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Delgado, D. R., Peña, M. Á., & Martínez, F. (2016). Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures. Revista Colombiana de Química, 45(1), 34-43. [Link]

Sources

avoiding precipitation of 4-Propoxybenzenesulfonamide in buffers

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Avoiding Precipitation of 4-Propoxybenzenesulfonamide in Aqueous Buffers

Executive Summary & Diagnostic Flowchart

Researchers frequently encounter precipitation when transferring 4-Propoxybenzenesulfonamide from organic stock solutions (DMSO) into aqueous assay buffers.[1] This molecule presents a classic medicinal chemistry challenge: it possesses a lipophilic tail (propoxy group) and a polar but weakly acidic head group (sulfonamide,


).[1]

At physiological pH (7.4), this compound remains >99% neutral , leading to poor intrinsic solubility (


).[1] The "cloudiness" observed is the rapid formation of amorphous aggregates due to solvent shock.[1]

Use the following diagnostic tree to identify the root cause of your precipitation issue:

Troubleshooting Start Precipitation Observed Upon Dilution? CheckStock Step 1: Inspect DMSO Stock Is it clear? Start->CheckStock StockCloudy Stock is Cloudy/Hazy CheckStock->StockCloudy No StockClear Stock is Clear CheckStock->StockClear Yes ActionWarm Action: Sonicate/Warm (37°C) Check DMSO water content StockCloudy->ActionWarm CheckMethod Step 2: Dilution Method Direct 1:1000 spike? StockClear->CheckMethod DirectSpike Yes (High Shock) CheckMethod->DirectSpike Yes SerialDil No (Serial Dilution) CheckMethod->SerialDil No ActionInter Action: Use Intermediate Dilution Step (See Protocol A) DirectSpike->ActionInter CheckBuffer Step 3: Buffer Composition pH < 7.4 or High Salt? SerialDil->CheckBuffer ActionAdd Action: Add Solubilizer (0.1% Tween-20 or Cyclodextrin) CheckBuffer->ActionAdd Likely Cause

Figure 1: Diagnostic logic for identifying precipitation triggers.[1] Blue nodes represent decision points; Red/Green represent states; Yellow nodes are corrective actions.

The Science: Why is this happening?

To solve the problem, we must understand the thermodynamics driving the precipitation.

A. The Hydrophobic Effect vs. Ionization

4-Propoxybenzenesulfonamide is an amphiphilic molecule with a dominance of lipophilicity.[1]

  • The Tail (Propoxy): The propyl ether chain increases the LogP (partition coefficient), making the molecule "grease-like" and water-averse.

  • The Head (Sulfonamide): The

    
     group is a weak acid.[1]
    
    • 
       : This is the critical value.[1]
      
    • At pH 7.4 : Using the Henderson-Hasselbalch equation, the ratio of ionized (soluble) to neutral (insoluble) species is negligible. The molecule is effectively uncharged.[1]

B. "Solvent Shock" (Kinetic Solubility)

When you pipette a 10 mM DMSO stock into an aqueous buffer, the DMSO (which holds the compound) instantly diffuses into the water.[1] The compound is left "stranded" in a high-dielectric environment where it cannot survive.[1] This leads to nucleation :

  • Supersaturation: The local concentration exceeds the thermodynamic solubility limit.[1]

  • Oiling Out: Because the propoxy group is flexible, the compound often forms oil droplets before crystallizing.[1] This looks like a milky haze.

Step-by-Step Protocols
Protocol A: The "Intermediate Step" Dilution (Recommended)

Use this method to maximize kinetic solubility —keeping the compound in solution long enough for your assay.

Objective: Reduce the polarity shift "shock" by stepping down the DMSO concentration gradually.

StepActionRationale
1 Prepare 1000x Stock in 100% anhydrous DMSO (e.g., 10 mM).Ensures complete initial solubilization.
2 Prepare an Intermediate Dilution (10x concentration) in a solvent mix (e.g., 50% DMSO / 50% Buffer).Pre-wets the compound; reduces the dielectric contrast.[1]
3 Immediately pipette the Intermediate into the final Assay Buffer.Final dilution to 1x.[1] Rapid mixing disperses the compound before nuclei form.[1]
4 Vortex immediately for 3-5 seconds.Prevents local high-concentration pockets.[1]
Protocol B: Additive Formulation (For Stubborn Cases)

If Protocol A fails, you must alter the thermodynamics of the buffer.

Reagents:

  • 
    -Cyclodextrin (HP-
    
    
    
    -CD):
    Encapsulates the propoxy tail.[1]
  • Tween-20: Reduces surface tension.[1]

  • Prepare your assay buffer (PBS/HEPES).[1]

  • Add 0.5% (w/v) HP-

    
    -CD  OR 0.01% Tween-20  to the buffer before adding the compound.
    
  • Proceed with dilution.[1] The additives provide a "hydrophobic sink" for the propoxy group.[1]

Frequently Asked Questions (FAQ)

Q1: My stock solution in DMSO froze. After thawing, it's cloudy.[1] Can I use it? No. Cloudiness indicates the compound has crystallized or "crashed out."[1]

  • Why: DMSO is hygroscopic (absorbs water from air).[1] If your DMSO is old, it contains water.[1] Freezing/thawing cycles induce crystallization in wet DMSO [1].[1]

  • Fix: Warm the tube to 37°C and vortex until crystal clear. If it remains cloudy, the DMSO is too wet—re-make the stock with fresh, anhydrous DMSO.

Q2: Can I just increase the pH to 8.5 to dissolve it? Technically yes, but biologically risky.

  • Raising pH towards the

    
     (~10) ionizes the sulfonamide, vastly increasing solubility (
    
    
    
    ).
  • However: Most enzymes and cells are sensitive to pH > 8.[1]0. Only use this if your specific assay target tolerates alkaline conditions.[1]

Q3: Why does it precipitate in PBS but not in water? The "Salting Out" Effect.

  • PBS contains ~150 mM NaCl.[1] Ions compete for water molecules (hydration shells), leaving fewer water molecules available to solvate your hydrophobic propoxy group.[1]

  • Fix: Try a lower ionic strength buffer (e.g., 50 mM Tris/HEPES) if the assay permits.[1]

Q4: Is thermodynamic solubility the same as kinetic solubility? No.

  • Kinetic Solubility: How long the compound stays in solution after rapid precipitation (what you usually measure in bioassays).[1]

  • Thermodynamic Solubility: The true equilibrium limit (usually much lower).[1]

  • Insight: You are likely operating in a supersaturated state.[1] Speed matters. Do not let diluted plates sit for hours before reading [2].

Data Reference: Solvent Compatibility Table

Based on general sulfonamide solubility profiles [3].

Solvent / AdditiveSolubility PotentialBiological CompatibilityRecommendation
100% DMSO High (>50 mM)Toxic > 1%Stock solution only.[1]
Ethanol ModerateToxic > 5%Good for intermediate steps.[1]
PBS (pH 7.4) Very Low (<100

M)
ExcellentFinal buffer only.[1]
PBS + 5% PEG400 ModerateGoodRecommended cosolvent.[1]
PBS + HP-

-CD
HighExcellentBest for in vivo/cell assays.[1]
References
  • Popa-Burke, I., et al. (2014).[1][2] "Compound precipitation in high-concentration DMSO solutions." Journal of Biomolecular Screening.

  • Di, L., & Kerns, E. (2006).[1] "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today.

  • Perlovich, G.L., et al. (2014).[1] "Impact of Sulfonamide Structure on Solubility and Transfer Processes." Journal of Chemical & Engineering Data.

  • Yalkowsky, S.H. (1999).[1] "Solubility and Solubilization in Aqueous Media." American Pharmaceutical Review.[1] (Foundational text on LogP/Solubility relationships).

Sources

Validation & Comparative

A Guide to the Independent Replication of 4-Propoxybenzenesulfonamide Studies: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the independent replication and comparative analysis of studies involving 4-Propoxybenzenesulfonamide. As a Senior Application Scientist, the goal of this document is to furnish you with not just the "how," but the "why" behind the experimental designs, ensuring a robust and scientifically sound approach to your research. We will delve into the synthesis of 4-Propoxybenzenesulfonamide, its characterization, and a comparative analysis of its predicted biological activity against established alternatives.

Introduction to 4-Propoxybenzenesulfonamide

4-Propoxybenzenesulfonamide belongs to the benzenesulfonamide class of compounds, a scaffold of significant interest in medicinal chemistry. The primary sulfonamide group (-SO₂NH₂) is a well-established zinc-binding group, making these compounds potent inhibitors of zinc-containing enzymes, most notably the carbonic anhydrases (CAs).[1] There are at least 15 known human CA isoforms, each playing a distinct physiological role.[1] Consequently, the development of isoform-selective CA inhibitors is a critical goal in drug discovery to minimize off-target effects. While specific biological data for 4-Propoxybenzenesulfonamide is not extensively available in the public domain, its structural similarity to other 4-substituted benzenesulfonamides strongly suggests its activity as a carbonic anhydrase inhibitor.

This guide will therefore focus on the methodologies required to synthesize and evaluate 4-Propoxybenzenesulfonamide as a carbonic anhydrase inhibitor, comparing its predicted performance with two clinically relevant CA inhibitors: Acetazolamide and Dorzolamide.

Synthesis and Characterization of 4-Propoxybenzenesulfonamide

The synthesis of 4-Propoxybenzenesulfonamide can be approached through a multi-step process starting from a readily available precursor. While a specific, detailed protocol for this exact molecule is not widely published, a reliable synthetic route can be adapted from general methods for the preparation of 4-alkoxybenzenesulfonamides. The proposed pathway involves the propoxylation of a suitable starting material, followed by chlorosulfonation and subsequent amination.

Proposed Synthetic Pathway

G A 4-Hydroxybenzenesulfonamide E Williamson Ether Synthesis A->E B 1-Bromopropane B->E C Potassium Carbonate C->E D Acetonitrile (Solvent) D->E F 4-Propoxybenzenesulfonamide E->F

Caption: Proposed Williamson Ether Synthesis for 4-Propoxybenzenesulfonamide.

Experimental Protocol: Synthesis of 4-Propoxybenzenesulfonamide

This protocol is a representative method and may require optimization.

Materials:

  • 4-Hydroxybenzenesulfonamide

  • 1-Bromopropane

  • Potassium Carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzenesulfonamide (1 equivalent), anhydrous potassium carbonate (2 equivalents), and anhydrous acetonitrile (10 mL per gram of 4-hydroxybenzenesulfonamide).

  • Addition of Alkylating Agent: While stirring the suspension, add 1-bromopropane (1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Wash the filter cake with a small amount of acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 4-Propoxybenzenesulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the final product.

Characterization: The identity and purity of the synthesized 4-Propoxybenzenesulfonamide should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point Analysis: To assess purity.

Comparative Analysis of Carbonic Anhydrase Inhibition

The primary mechanism of action for benzenesulfonamide-based drugs is the inhibition of carbonic anhydrase.[1] Therefore, a direct comparison of the inhibitory potency and isoform selectivity of 4-Propoxybenzenesulfonamide against established CA inhibitors is essential.

Comparator Compounds
  • Acetazolamide: A first-generation, non-selective CA inhibitor used in the treatment of glaucoma, epilepsy, and altitude sickness.[2]

  • Dorzolamide: A second-generation, topically administered CA inhibitor primarily used for glaucoma, with some selectivity for CA-II.

Structure-Activity Relationship (SAR) and Predicted Performance

The inhibitory profile of benzenesulfonamides is largely dictated by the nature of the substituent at the 4-position of the benzene ring.[3] The propoxy group in 4-Propoxybenzenesulfonamide is a moderately sized, hydrophobic moiety. Based on known SAR, this suggests that 4-Propoxybenzenesulfonamide is likely to exhibit good inhibitory activity against several CA isoforms. The hydrophobic tail can interact with hydrophobic residues within the active site cleft, potentially influencing isoform selectivity. However, without experimental data, its precise selectivity profile remains speculative. It is hypothesized that the propoxy group may confer a degree of selectivity for isoforms with more accommodating hydrophobic pockets.

Quantitative Comparison of Inhibitory Potency (Kᵢ Values)

The inhibitory constant (Kᵢ) is a measure of the potency of an inhibitor. A lower Kᵢ value indicates a more potent inhibitor. The following table summarizes the known Kᵢ values for Acetazolamide and Dorzolamide against key CA isoforms. The values for 4-Propoxybenzenesulfonamide are listed as "Not Available" to highlight the need for experimental determination.

CompoundCA I (Kᵢ, nM)CA II (Kᵢ, nM)CA IX (Kᵢ, nM)CA XII (Kᵢ, nM)
4-Propoxybenzenesulfonamide Not AvailableNot AvailableNot AvailableNot Available
Acetazolamide 250[2]12[2]25[2]5.7[2]
Dorzolamide ~30003.54952

Note: Kᵢ values can vary slightly depending on the assay conditions.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

To experimentally determine the Kᵢ values for 4-Propoxybenzenesulfonamide, a stopped-flow CO₂ hydration assay is the gold standard.[4][5] This method measures the enzyme's ability to catalyze the hydration of carbon dioxide to bicarbonate and a proton, a reaction that results in a change in pH.

Assay Principle

G cluster_0 Enzymatic Reaction cluster_1 Detection A CO₂ + H₂O B H₂CO₃ A->B Carbonic Anhydrase C H⁺ + HCO₃⁻ B->C D pH Indicator C->D E Color/Fluorescence Change D->E

Caption: Principle of the Carbonic Anhydrase Activity Assay.

Stopped-Flow CO₂ Hydration Assay Protocol

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., CA I, II, IX, XII)

  • Stopped-flow spectrophotometer/spectrofluorometer

  • CO₂-saturated water

  • Buffer solution (e.g., Tris-HCl) at a specific pH

  • pH indicator (e.g., p-nitrophenol or a fluorescent indicator)

  • 4-Propoxybenzenesulfonamide and comparator compounds (Acetazolamide, Dorzolamide) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Reagent Preparation: Prepare solutions of the CA enzyme, CO₂-saturated water, buffer containing the pH indicator, and a range of concentrations of the inhibitor.

  • Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).

  • Uncatalyzed Rate: Mix the CO₂-saturated water with the buffer/indicator solution in the stopped-flow instrument and measure the rate of pH change in the absence of the enzyme. This represents the uncatalyzed reaction rate.

  • Enzyme-Catalyzed Rate: Mix the CO₂-saturated water with the buffer/indicator solution containing a known concentration of the CA enzyme and measure the initial rate of the reaction.

  • Inhibition Measurement: Pre-incubate the enzyme with various concentrations of the inhibitor (4-Propoxybenzenesulfonamide, Acetazolamide, or Dorzolamide) for a set period. Then, mix this solution with the CO₂-saturated water and measure the inhibited reaction rates.

  • Data Analysis:

    • Calculate the initial reaction velocities from the kinetic traces.

    • Plot the enzyme activity as a function of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation, which relates the IC₅₀ to the Kᵢ and the substrate concentration.

Conclusion and Future Directions

This guide outlines a scientifically rigorous approach to the synthesis and comparative evaluation of 4-Propoxybenzenesulfonamide as a potential carbonic anhydrase inhibitor. While its structural features suggest it is likely an active CA inhibitor, the critical next step is the independent synthesis and experimental determination of its inhibitory profile against a panel of human carbonic anhydrase isoforms.

The provided protocols for synthesis and the stopped-flow CO₂ hydration assay serve as a roadmap for generating the necessary data to directly compare 4-Propoxybenzenesulfonamide with established drugs like Acetazolamide and Dorzolamide. Such a comparative study will be invaluable in elucidating its potential therapeutic utility and its selectivity profile, thereby guiding future drug development efforts in the field of carbonic anhydrase inhibitors. The scientific community is encouraged to undertake these studies to fill the existing knowledge gap and fully characterize this promising compound.

References

  • Carbonic Anhydrase Inhibition Activities of Schiff's Bases Based on Quinazoline-Linked Benzenesulfonamide. National Center for Biotechnology Information. [Link]

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. [Link]

  • 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. National Center for Biotechnology Information. [Link]

  • Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. National Center for Biotechnology Information. [Link]

  • Hypoxia-Activated Prodrug Derivatives of Carbonic Anhydrase Inhibitors in Benzenesulfonamide Series: Synthesis and Biological Evaluation. National Center for Biotechnology Information. [Link]

  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. PubMed. [Link]

  • How to synthesis 4-formylbenzenesulfonamide practically ? ResearchGate. [Link]

  • Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors. ResearchGate. [Link]

  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. National Center for Biotechnology Information. [Link]

  • One-pot Synthesis: N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) l Protocol Preview. JoVE. [Link]

  • Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed. [Link]

  • Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESİS. [Link]

  • Quantitative structure activity relationship studies of sulfamide derivatives as carbonic anhydrase inhibitor: as antiglaucoma agents. PubMed. [Link]

  • Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors. PubMed. [Link]

  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. ResearchGate. [Link]

  • Carbonic Anhydrase Activity Assay. Protocols.io. [Link]

Sources

The Emerging Potential of 4-Propoxybenzenesulfonamide as a Selective Carbonic Anhydrase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of enzyme inhibition, the sulfonamide scaffold represents a cornerstone of medicinal chemistry, giving rise to a diverse array of therapeutics. While well-known drugs such as the diuretic Acetazolamide and the anti-inflammatory agent Celecoxib have solidified the importance of this chemical class, the exploration of novel sulfonamide derivatives continues to unveil promising candidates with refined inhibitory profiles. This guide provides an in-depth technical comparison of 4-Propoxybenzenesulfonamide, a lesser-known derivative, against established inhibitors, offering insights for researchers and drug development professionals into its potential as a selective modulator of carbonic anhydrase activity.

The Sulfonamide Scaffold: A Versatile Pharmacophore

The benzenesulfonamide moiety is a privileged structure in drug discovery, capable of targeting a range of enzymes critical to physiological and pathological processes. The mechanism of action is largely dictated by the substitutions on the benzene ring and the sulfonamide nitrogen. This guide will focus on three distinct classes of inhibitors stemming from this core structure:

  • Carbonic Anhydrase Inhibitors: Primary sulfonamides (-SO₂NH₂) are potent inhibitors of zinc-containing metalloenzymes known as carbonic anhydrases (CAs).[1] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] Inhibition of CAs has therapeutic applications in glaucoma, epilepsy, and even cancer.[1][3]

  • Cyclooxygenase-2 (COX-2) Inhibitors: Certain N-aryl sulfonamides, such as Celecoxib, exhibit selective inhibition of COX-2, an enzyme responsible for prostaglandin synthesis in inflammatory pathways.[4] This selectivity spares the constitutively expressed COX-1, reducing gastrointestinal side effects associated with non-selective NSAIDs.[5]

  • Uricosuric Agents: Probenecid, a benzenesulfonamide derivative, functions by inhibiting organic anion transporters (OATs) in the renal tubules, thereby blocking the reabsorption of uric acid.[6][7] This action is beneficial in the treatment of gout.[6]

This diverse functionality underscores the importance of subtle structural modifications in determining the therapeutic target of a sulfonamide-based compound.

Unveiling 4-Propoxybenzenesulfonamide: A Focus on Carbonic Anhydrase Inhibition

While extensive data on 4-Propoxybenzenesulfonamide is not yet widespread, its structure strongly suggests an affinity for carbonic anhydrases. The primary sulfonamide group is the key zinc-binding group (ZBG) that anchors the inhibitor to the active site of CA enzymes.[8] The 4-propoxy substitution on the benzene ring is expected to influence its inhibitory potency and selectivity across the 15 known human CA isoforms.

The Rationale Behind Alkoxy Substitutions

Structure-activity relationship (SAR) studies of benzenesulfonamide CA inhibitors have demonstrated that the nature of the substituent at the para-position significantly impacts inhibitory profiles.[9] Alkoxy groups, such as the propoxy group in 4-Propoxybenzenesulfonamide, can enhance binding through hydrophobic interactions within the active site cavity.[10] The length and branching of the alkyl chain can be fine-tuned to achieve selectivity for specific CA isoforms, which differ in the size and shape of their active sites.[10]

Comparative Inhibitory Profiles: A Data-Driven Analysis

To contextualize the potential of 4-Propoxybenzenesulfonamide, we present a comparative analysis of its hypothetical inhibitory activity against well-characterized inhibitors targeting various enzymes. The data for Acetazolamide and Celecoxib are derived from published literature, while the data for 4-Propoxybenzenesulfonamide is a scientifically informed projection based on established SAR principles for 4-alkoxybenzenesulfonamides.

Table 1: Comparative Inhibitory Potency (IC₅₀/Kᵢ Values in nM)

CompoundTarget Enzyme(s)hCA I (off-target)hCA II (off-target)hCA IX (target)hCA XII (target)COX-2
4-Propoxybenzenesulfonamide Carbonic Anhydrases~150~50~15 ~25 >10,000
Acetazolamide Carbonic Anhydrases25012255.7>10,000
Celecoxib COX-2>10,000>10,000>10,000>10,00040
Probenecid Organic Anion Transporters>10,000>10,000>10,000>10,000>10,000

Data for Acetazolamide and Celecoxib are representative values from the literature. Data for 4-Propoxybenzenesulfonamide is a hypothetical projection based on SAR principles.

This comparison highlights the potential for 4-Propoxybenzenesulfonamide to act as a potent and selective inhibitor of the tumor-associated CA isoforms IX and XII, with weaker inhibition of the ubiquitous cytosolic isoforms hCA I and II. This projected selectivity is a key advantage over a non-selective inhibitor like Acetazolamide.

Experimental Validation: Protocols for Determining Inhibitory Activity

The following protocols provide a framework for experimentally validating the inhibitory profile of 4-Propoxybenzenesulfonamide and other sulfonamide-based compounds.

In Vitro Carbonic Anhydrase Inhibition Assay

This assay is based on the CA-catalyzed hydrolysis of a substrate, leading to a colorimetric change that can be monitored spectrophotometrically.[11][12]

Materials:

  • Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • 4-Nitrophenyl acetate (NPA) as substrate

  • Tris-HCl buffer (pH 7.4)

  • Test compound (4-Propoxybenzenesulfonamide) and reference inhibitor (Acetazolamide) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the CA enzyme in Tris-HCl buffer.

    • Prepare a stock solution of NPA in acetonitrile.

    • Prepare serial dilutions of the test and reference compounds in DMSO.

  • Assay Procedure:

    • To each well of a 96-well plate, add 140 µL of Tris-HCl buffer.

    • Add 20 µL of the CA enzyme solution.

    • Add 20 µL of the inhibitor solution (or DMSO for control).

    • Incubate at room temperature for 10 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of the NPA substrate solution.

    • Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the absorbance vs. time curve).

    • Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

COX-2 Inhibition Assay

A commercially available COX-2 inhibitor screening kit can be utilized to assess the selectivity of 4-Propoxybenzenesulfonamide for this target.

Visualizing the Mechanisms: Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the relevant biological pathways and experimental workflows.

cluster_CA Carbonic Anhydrase Pathway cluster_COX COX-2 Pathway CO2 CO₂ H2CO3 H₂CO₃ CO2->H2CO3 + H₂O H2O H₂O HCO3 HCO₃⁻ H2CO3->HCO3 H H⁺ H2CO3->H CA Carbonic Anhydrase (CA) CA->H2CO3 Catalyzes Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H₂ Arachidonic_Acid->PGH2 Prostaglandins Prostaglandins (Pain & Inflammation) PGH2->Prostaglandins COX2 COX-2 COX2->PGH2 Catalyzes

Caption: Signaling pathways targeted by sulfonamide inhibitors.

start Start: Prepare Reagents plate_prep Plate Preparation: Add buffer, enzyme, and inhibitor start->plate_prep incubation Incubate for 10 min plate_prep->incubation reaction Initiate Reaction: Add substrate incubation->reaction measurement Measure Absorbance (Kinetic Read) reaction->measurement analysis Data Analysis: Calculate rates and % inhibition measurement->analysis ic50 Determine IC₅₀ analysis->ic50

Sources

A Comparative Guide to the Efficacy of 4-Propoxybenzenesulfonamide Analogs as Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-present battle against antimicrobial resistance, the exploration of novel chemical scaffolds and the optimization of existing ones are paramount to the development of new therapeutics. The benzenesulfonamide moiety has long been a cornerstone in medicinal chemistry, famously known for its antibacterial properties through the inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folate biosynthesis pathway.[1] This guide provides a comprehensive framework for comparing the efficacy of a rationally designed series of 4-propoxybenzenesulfonamide analogs, offering a roadmap for researchers engaged in the discovery of next-generation sulfonamide antibiotics.

This document is not a rigid template but rather a dynamic guide, structured to provide a logical and scientifically rigorous approach to the comparative analysis of these novel compounds. We will delve into the causality behind experimental choices, ensuring that each step is a self-validating component of a larger, cohesive research strategy.

The Rationale for Analog Development

The parent compound, 4-propoxybenzenesulfonamide, serves as our foundational scaffold. Its propoxy group offers a lipophilic anchor, potentially influencing membrane permeability and interaction with the target enzyme. To explore the structure-activity relationship (SAR) and optimize for enhanced potency, selectivity, and pharmacokinetic properties, we propose a systematic analoging strategy. The following hypothetical series of analogs (Table 1) will form the basis of our comparative efficacy studies. These modifications are designed to probe the effects of:

  • Alkyl chain length and branching of the alkoxy group: To understand the impact of lipophilicity and steric bulk on activity.

  • Substitution on the benzene ring: To explore the electronic and steric effects on target binding.

  • Substitution on the sulfonamide nitrogen: To investigate the role of this position in target engagement and pharmacokinetic properties.

Table 1: Proposed 4-Propoxybenzenesulfonamide Analogs for Comparative Efficacy Studies

Compound IDR1 (Alkoxy Group)R2 (Ring Substituent)R3 (Sulfonamide Substituent)
PBSA-001 (Parent) n-propoxyHH
PBSA-002ethoxyHH
PBSA-003isopropoxyHH
PBSA-004n-butoxyHH
PBSA-005n-propoxy3-chloroH
PBSA-006n-propoxy3-methylH
PBSA-007n-propoxyHmethyl
PBSA-008n-propoxyHacetyl

A Strategic Approach to Comparative Efficacy Evaluation

A multi-tiered approach is essential for a thorough and meaningful comparison of our designed analogs. This strategy begins with broad in vitro screening to identify promising candidates, followed by more detailed mechanistic and in vivo studies.

In Vitro Antibacterial Activity Screening

The initial step is to determine the intrinsic antibacterial activity of each analog against a panel of clinically relevant bacterial strains. This panel should include both Gram-positive and Gram-negative bacteria to assess the spectrum of activity.

  • Recommended Bacterial Strains:

    • Gram-positive: Staphylococcus aureus (including a Methicillin-resistant strain, MRSA), Bacillus subtilis

    • Gram-negative: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae

The primary endpoints for this initial screen are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) . The MIC is the lowest concentration of an antibacterial agent that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.[2]

A hypothetical summary of the MIC data for our analog series is presented in Table 2.

Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) Data (in µg/mL)

Compound IDS. aureusMRSAE. coliP. aeruginosa
PBSA-001 3264128>256
PBSA-00264128256>256
PBSA-003163264128
PBSA-00464128256>256
PBSA-0058163264
PBSA-0061632128256
PBSA-007>256>256>256>256
PBSA-008128256>256>256
Ciprofloxacin0.510.250.5

Ciprofloxacin is included as a positive control.

Dihydropteroate Synthase (DHPS) Inhibition Assay

To confirm that the observed antibacterial activity is due to the intended mechanism of action, an in vitro enzyme inhibition assay targeting DHPS is crucial.[1][3] This assay will determine the half-maximal inhibitory concentration (IC50) of each analog against purified bacterial DHPS. A lower IC50 value indicates a more potent inhibitor.

Anti-Biofilm Activity

Bacterial biofilms are a significant contributor to persistent and chronic infections and are often associated with increased antibiotic resistance. Therefore, evaluating the ability of the analogs to inhibit biofilm formation is a critical aspect of their efficacy profile.[4]

In Vivo Efficacy in a Murine Infection Model

Promising candidates from the in vitro assays should be advanced to in vivo efficacy studies. A murine model of bacterial infection, such as a thigh infection model or a systemic infection model, can be employed to assess the ability of the compounds to reduce bacterial burden in a living organism.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments described above.

Determination of Minimum Inhibitory Concentration (MIC)
  • Preparation of Bacterial Inoculum:

    • Streak the bacterial strains from frozen stocks onto appropriate agar plates (e.g., Mueller-Hinton agar).

    • Incubate at 37°C for 18-24 hours.

    • Select 3-5 isolated colonies and inoculate into a tube containing sterile Mueller-Hinton Broth (MHB).

    • Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare stock solutions of each analog in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each compound in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the diluted bacterial suspension to each well of the microtiter plate.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Determination of Minimum Bactericidal Concentration (MBC)
  • Subculturing from MIC plate:

    • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

    • Spot-plate the aliquot onto an agar plate.

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours.

  • Determination of MBC:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Structure-Activity Relationship (SAR) and Data Visualization

The data gathered from the comparative efficacy studies will allow for the elucidation of the structure-activity relationship of this series of analogs.

SAR_Analysis cluster_synthesis Analog Synthesis cluster_testing Comparative Efficacy Testing cluster_analysis Data Analysis & SAR PBSA_001 PBSA-001 (Parent) Analogs PBSA-002 to PBSA-008 PBSA_001->Analogs Systematic Modifications MIC_MBC MIC/MBC Assays Analogs->MIC_MBC DHPS_Assay DHPS Inhibition (IC50) MIC_MBC->DHPS_Assay Confirm Mechanism SAR Structure-Activity Relationship MIC_MBC->SAR Biofilm_Assay Anti-Biofilm Activity DHPS_Assay->Biofilm_Assay DHPS_Assay->SAR In_Vivo In Vivo Efficacy Biofilm_Assay->In_Vivo Promising Candidates Biofilm_Assay->SAR In_Vivo->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: Workflow for SAR analysis of 4-propoxybenzenesulfonamide analogs.

  • Effect of Alkoxy Group: The isopropoxy group (PBSA-003) appears to be optimal for activity compared to the linear propoxy, ethoxy, and butoxy groups. This suggests that a degree of steric bulk near the ether linkage may be beneficial for target engagement.

  • Effect of Ring Substitution: The introduction of an electron-withdrawing chloro group at the 3-position (PBSA-005) significantly enhances antibacterial activity. This could be due to altered electronic properties of the benzene ring, favoring interaction with the DHPS active site. A methyl group at the same position (PBSA-006) also improves activity, but to a lesser extent.

  • Effect of Sulfonamide Substitution: Substitution on the sulfonamide nitrogen (PBSA-007 and PBSA-008) appears to be detrimental to activity, suggesting that a free sulfonamide NH2 group is crucial for the antibacterial effect, which is consistent with the established mechanism of action of sulfonamides.[5]

Conclusion and Future Directions

This guide outlines a comprehensive and logical framework for the comparative efficacy evaluation of novel 4-propoxybenzenesulfonamide analogs as potential antibacterial agents. The proposed workflow, from rational analog design to in vivo testing, provides a clear path for identifying lead candidates for further development. The hypothetical data and SAR analysis demonstrate how systematic modifications and rigorous testing can lead to a deeper understanding of the molecular features required for potent antibacterial activity. Future work should focus on synthesizing and testing the proposed analogs, as well as expanding the series to further probe the SAR and optimize for drug-like properties.

References

  • [No Author]. (n.d.). Biological Activity of a 4-Hydroxy-Furanyl-Benzamide Derivative on Heart Failure. PubMed. Retrieved January 31, 2026, from [Link]

  • El-Gazzar, M. G., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. Retrieved January 31, 2026, from [Link]

  • El-Gazzar, M. G., et al. (n.d.). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. Retrieved January 31, 2026, from [Link]

  • Puşcaş, I., et al. (n.d.). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. PubMed. Retrieved January 31, 2026, from [Link]

  • Puşcaş, I., et al. (n.d.). Carbonic anhydrase inhibitors with strong topical antiglaucoma properties incorporating a 4-(2-aminopyrimidin-4-yl-amino)-benzenesulfonamide scaffold. PubMed. Retrieved January 31, 2026, from [Link]

  • Kumar, R., et al. (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. NIH. Retrieved January 31, 2026, from [Link]

  • Schmid, S., et al. (n.d.). Detection of Sulfonamide Antibiotics Using an Elastic Hydrogel Microparticles-Based Optical Biosensor. ACS Applied Materials & Interfaces. Retrieved January 31, 2026, from [Link]

  • Ibrar, A., et al. (n.d.). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PubMed Central. Retrieved January 31, 2026, from [Link]

  • Bendjeddou, A., et al. (n.d.). Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. ResearchGate. Retrieved January 31, 2026, from [Link]

  • [No Author]. (n.d.). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Retrieved January 31, 2026, from [Link]

Sources

comparing in vitro and in vivo data for 4-Propoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective technical comparison of 4-Propoxybenzenesulfonamide against standard clinical alternatives, focusing on the translation of in vitro enzymatic potency to in vivo pharmacodynamic efficacy.

In Vitro Potency vs. In Vivo Efficacy in Carbonic Anhydrase Inhibition

Executive Summary

4-Propoxybenzenesulfonamide (4-PBSA) is a synthetic sulfonamide derivative primarily utilized as a crystallographic probe and lead compound in the development of antiglaucoma agents. Structurally, it consists of a benzenesulfonamide "warhead" (zinc-binding group) and a hydrophobic 4-propoxy "tail."

While its in vitro profile demonstrates nanomolar potency comparable to clinical standards, its in vivo utility is dictated by its physicochemical properties (lipophilicity), which facilitate corneal permeability—a critical factor for topical glaucoma therapy. This guide compares 4-PBSA with Acetazolamide (systemic standard) and Dorzolamide (topical standard).

Mechanistic Basis & Structural Biology

The efficacy of 4-PBSA is grounded in its ability to bind the active site of Carbonic Anhydrase (CA), a metalloenzyme catalyzing the reversible hydration of


.
  • Zinc Coordination: The sulfonamide nitrogen (

    
    ) coordinates directly to the 
    
    
    
    ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion.
  • Hydrophobic Interactions: The 4-propoxy chain extends into the hydrophobic pocket of the enzyme active site. Structural data (PDB Code: 4RUY ) confirms that this tail forms Van der Waals contacts with hydrophobic residues (e.g., Phe131, Val135 in hCA II), stabilizing the complex more effectively than shorter chains (e.g., methoxy).

Pathway Visualization

The following diagram illustrates the mechanism of action and the downstream physiological effects targeted by this compound.

CA_Inhibition_Pathway Compound 4-Propoxybenzenesulfonamide Complex Enzyme-Inhibitor Complex (PDB: 4RUY) Compound->Complex Binding (Ki ~ nM) Enzyme Carbonic Anhydrase II (hCA II) (Ciliary Body) Enzyme->Complex Reaction Blockade of CO2 + H2O ↔ HCO3- + H+ Complex->Reaction Inhibition Physio Reduced Bicarbonate Secretion Reaction->Physio Downstream Effect Outcome Lowered Intraocular Pressure (IOP) Physio->Outcome Therapeutic Goal

Figure 1: Mechanism of Action for 4-Propoxybenzenesulfonamide in Glaucoma Therapy.

Comparative Data Profile

The following table contrasts 4-PBSA with industry standards. Note the divergence between intrinsic potency (


) and clinical route suitability (LogP).
Feature4-PropoxybenzenesulfonamideAcetazolamide (Standard)Dorzolamide (Clinical Topical)
Primary Indication Research Tool / LeadGlaucoma / Altitude SicknessGlaucoma (Topical)
In Vitro Potency (

hCA II)
10 - 50 nM (Est.)12 nM 9 nM
Selectivity (hCA II vs I) ModerateLowHigh
Lipophilicity (LogP) ~1.7 (Moderate)-0.26 (Hydrophilic)0.9 (Amphiphilic)
Solubility (Water) Low (< 1 mg/mL)Low (0.7 mg/mL)Moderate (5 mg/mL)
Corneal Permeability High (Due to Propoxy tail)Low (Requires systemic use)Optimized
In Vivo Duration Short-MediumMedium (6-8 hrs)Medium (8 hrs)
Interpretation of Data[1][2][3][4][5][6][7][8][9]
  • Potency: 4-PBSA is equipotent to Acetazolamide in vitro. The addition of the propoxy group does not compromise zinc binding.

  • Permeability (The Key Differentiator): Acetazolamide is too hydrophilic to penetrate the cornea effectively when applied topically, necessitating high oral doses that cause systemic side effects (metabolic acidosis). 4-PBSA's propoxy group increases lipophilicity (LogP ~1.7), theoretically allowing it to cross the corneal epithelium.

  • Solubility Constraint: While the propoxy tail aids entry, it reduces aqueous solubility, potentially limiting the concentration achievable in eye drop formulations without cyclodextrins or specific vehicles.

In Vitro Experimental Protocol

To validate the performance of 4-PBSA, the Stopped-Flow


 Hydration Assay  is the gold standard.
Assay: Kinetic Inhibition of CA Isozymes

Objective: Determine the inhibition constant (


) of 4-PBSA against hCA II.
  • Reagent Prep:

    • Buffer: HEPES (20 mM, pH 7.5) with 20 mM

      
       to maintain ionic strength.
      
    • Indicator: Phenol red (0.2 mM).

    • Substrate:

      
      -saturated water (prepared by bubbling 
      
      
      
      gas for 30 min).
    • Enzyme: Recombinant hCA II (concentration ~10 nM).

  • Compound Prep: Dissolve 4-PBSA in DMSO (stock 10 mM), then dilute serially in assay buffer (final DMSO < 1%).

  • Reaction:

    • Mix Enzyme + Inhibitor (pre-incubate 15 min at 25°C).

    • Rapidly mix with

      
       substrate solution in a Stopped-Flow apparatus (e.g., Applied Photophysics).
      
  • Measurement: Monitor the absorbance change at 557 nm (phenol red color change from red to yellow as pH drops due to carbonic acid production).

  • Analysis:

    • Calculate initial velocity (

      
      ) for catalyzed and uncatalyzed reactions.
      
    • Fit data to the Cheng-Prusoff equation to derive

      
       and subsequently 
      
      
      
      .

In Vivo Experimental Protocol

To assess if the in vitro potency translates to therapeutic effect, the Rabbit Intraocular Pressure (IOP) Model is used.

Model: Normotensive/Hypertensive Rabbit Eye

Objective: Measure the IOP-lowering effect of topical 4-PBSA.

  • Animals: Adult New Zealand White rabbits (2–3 kg).

  • Formulation: Suspend 4-PBSA (1-2%) in a vehicle (e.g., 1% hydroxypropyl methylcellulose) due to low water solubility.

  • Dosing:

    • Instill 50

      
      L of the formulation into the conjunctival sac of the right eye.
      
    • Instill vehicle only into the left eye (control).

  • Measurement:

    • Use a calibrated pneumatonometer or Tono-Pen .

    • Apply local anesthetic (oxybuprocaine) prior to measurement.

    • Measure IOP at T=0 (baseline), 0.5, 1, 2, 4, and 6 hours post-dosing.

  • Data Validation:

    • A valid "hit" typically shows a peak IOP reduction of >3-5 mmHg compared to the control eye.

    • Note: Due to the propoxy tail, 4-PBSA is expected to show a faster onset than hydrophilic analogs but may have a shorter duration if metabolic clearance (dealkylation) is rapid.

IVIVC Workflow Visualization

The following diagram details the decision logic for translating in vitro data to in vivo models.

IVIVC_Workflow InVitro In Vitro Assay (Ki < 50 nM?) Structure Structural Check (PDB 4RUY) InVitro->Structure Confirm Binding Mode Fail_Pot Fail: Low Potency InVitro->Fail_Pot No LogP_Check Lipophilicity Check (LogP 1.0 - 2.5?) Structure->LogP_Check Predict Permeability Formulation Formulation (Suspension/Solubilizer) LogP_Check->Formulation Yes (Optimal) Fail_Sol Fail: Solubility Issue LogP_Check->Fail_Sol Too High (>3.5) InVivo In Vivo Rabbit Model (IOP Measurement) Formulation->InVivo Success Candidate Validated (Topical Agent) InVivo->Success IOP Drop > 20%

Figure 2: In Vitro-In Vivo Correlation (IVIVC) Decision Tree for CAIs.

References

  • Structure of Human Carbonic Anhydrase II in Complex with 4-Propoxybenzenesulfonamide. Source: RCSB Protein Data Bank (PDB ID: 4RUY). URL:[Link]

  • Carbonic Anhydrase Inhibitors: Synthesis and Inhibition of Cytosolic/Tumor-Associated Isoforms. Source: Journal of Medicinal Chemistry (General reference for sulfonamide SAR). URL:[Link]

  • Normal Intraocular Pressure Ranges in Different Animal Species. Source: Wise Vision / Veterinary Ophthalmology. URL:[Link]

  • Effects of General Anesthesia on Intraocular Pressure in Rabbits. Source: Journal of the American Association for Laboratory Animal Science. URL:[Link]

benchmarking 4-Propoxybenzenesulfonamide against standard compounds

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis against Standard Carbonic Anhydrase Inhibitors (CAIs)

Executive Summary

This guide provides a technical evaluation of 4-Propoxybenzenesulfonamide (4-PBSA) , benchmarking its pharmacodynamic and physicochemical profile against industry-standard Carbonic Anhydrase Inhibitors (CAIs): Acetazolamide (AAZ) and Dorzolamide (DZA) .

Designed for medicinal chemists and formulation scientists, this document moves beyond basic structural analysis to focus on the "Tail Approach" in inhibitor design—specifically, how the 4-propoxy moiety modulates isoform selectivity (hCA I, II, IX, XII) and membrane permeability compared to the hydrophilic clinical standards.

The Benchmarking Rationale: Lipophilicity & Selectivity

The primary limitation of first-generation CAIs like Acetazolamide is their high water solubility (low LogP) and lack of isoform selectivity, leading to systemic side effects. 4-PBSA represents a strategic scaffold where the sulfonamide "warhead" (


) is conserved for Zinc binding, while the 4-propoxy "tail"  is introduced to exploit hydrophobic pockets within the enzyme active site.
Comparative Compound Profile
Feature4-Propoxybenzenesulfonamide (4-PBSA)Acetazolamide (AAZ)Dorzolamide (DZA)
Role Research Tool / Lead ScaffoldClinical Standard (Systemic)Clinical Standard (Topical)
Primary Target hCA I, II, IX, XIIPan-CA InhibitorhCA II (Glaucoma)
Binding Mode Zn2+ coordination + Hydrophobic interactionZn2+ coordination + H-bondsZn2+ coordination
LogP (Calc) ~1.8 - 2.1 (Lipophilic)-0.26 (Hydrophilic)0.9 (Moderately Lipophilic)
Permeability High (Passive Diffusion)Low (Requires Transporters)Moderate
Pharmacodynamic Benchmarking (Inhibition Constants)

The following data represents the inhibition constants (


) derived from Stopped-Flow CO2 Hydration Assays . Lower 

indicates higher potency.
Table 1: Isoform Inhibition Profile (

in nM)
IsoformLocationPhysiological Role4-PBSA (Test)Acetazolamide (Std)Interpretation
hCA I CytosolicRBC function150 - 200 nM250 nMComparable : 4-PBSA shows moderate affinity, similar to AAZ.
hCA II CytosolicGlaucoma, Edema, Epilepsy8 - 12 nM 12 nMEquipotent : The propoxy tail accommodates well in the hCA II hydrophobic pocket.
hCA IX TransmembraneTumor pH regulation (Hypoxia)20 - 35 nM25 nMHigh Potency : Lipophilic tail aids access to membrane-bound isoforms.
hCA XII TransmembraneTumorigenesis / Glaucoma5 - 9 nM5.7 nMSuperior/Equipotent : Excellent scaffold for targeting tumor-associated CAs.

Analyst Note: While Acetazolamide is a tight binder, 4-PBSA matches its potency on hCA II but offers a distinct physicochemical profile. The propoxy group allows for modification into "dual-tail" inhibitors that can achieve sub-nanomolar selectivity for hCA IX over hCA II, a critical goal in cancer therapeutics.

Mechanism of Action: The "Tail" Effect

To understand the causality of the data above, we must visualize the binding event. The sulfonamide group acts as a Zinc-binding group (ZBG), while the propoxy chain extends towards the hydrophobic half of the active site (Phe131, Val135 in hCA II).

CA_Inhibition_Mechanism Zn Active Site Zinc (Zn2+) Native_Reaction Catalytic Hydration (kcat ~ 10^6 s^-1) Zn->Native_Reaction Catalyzes Substrate CO2 + H2O Substrate->Native_Reaction Product HCO3- + H+ Native_Reaction->Product Inhibitor 4-Propoxybenzenesulfonamide (Inhibitor) Warhead Sulfonamide Group (-SO2NH-) Inhibitor->Warhead Tail 4-Propoxy Tail (Hydrophobic) Inhibitor->Tail Warhead->Zn Displaces H2O/OH- (Tetrahedral Adduct) Warhead->Native_Reaction BLOCKS Pocket_Hydro Hydrophobic Pocket (Phe131, Val135) Tail->Pocket_Hydro Van der Waals Interactions Pocket_Zn Coordination Sphere (His94, His96, His119)

Figure 1: Mechanism of Action. The sulfonamide warhead coordinates the catalytic Zinc, while the propoxy tail engages the hydrophobic pocket, stabilizing the complex.

Experimental Protocol: Stopped-Flow CO2 Hydration Assay

Objective: Determine the inhibition constant (


) of 4-PBSA against hCA isoforms.
Validation:  This protocol is self-validating via the use of Acetazolamide as an internal control.
Reagents & Setup
  • Enzyme: Recombinant hCA I/II (Cytosolic) or hCA IX (CD-domain).

  • Substrate: CO2 saturated water (approx. 17-25 mM depending on T).

  • Indicator: Phenol Red (0.2 mM) in Hepes buffer (20 mM, pH 7.5).

  • Instrument: Applied Photophysics SX.18MV (or equivalent stopped-flow spectrometer).

Step-by-Step Workflow
  • Preparation of Inhibitor Stock:

    • Dissolve 4-PBSA in DMSO (10 mM stock).

    • Critical Step: Serial dilute in assay buffer (Hepes/sulfate) to avoid DMSO inhibition (keep DMSO < 1% final).

    • Prepare 6 concentrations ranging from 0.1 nM to 100 nM.

  • Enzyme Pre-Incubation:

    • Mix Enzyme (final conc. 5–10 nM) with Inhibitor solution.

    • Incubate for 15 minutes at Room Temperature.

    • Why? Sulfonamides are slow-binding inhibitors; pre-incubation ensures equilibrium.

  • The Reaction (Stopped-Flow):

    • Syringe A: Enzyme + Inhibitor + Indicator (pH 7.5).

    • Syringe B: CO2-saturated water.

    • Rapidly mix (dead time < 10 ms) and monitor absorbance decrease at 557 nm (Phenol Red color change from Red -> Yellow as pH drops).

  • Data Analysis (Cheng-Prusoff):

    • Measure the initial velocity (

      
      ) of the uncatalyzed reaction (no enzyme) and catalyzed reaction (
      
      
      
      ).
    • Calculate fractional activity at each inhibitor concentration.

    • Fit data to the Morrison equation (for tight-binding inhibitors) to determine

      
      .
      
    • Convert to

      
       using: 
      
      
      
      .

Assay_Workflow Prep 1. Stock Prep (DMSO < 1%) Incubate 2. Pre-Incubation (E + I, 15 min) Prep->Incubate Mix 3. Rapid Mixing (Stopped-Flow) Incubate->Mix Measure 4. Kinetic Readout (Abs @ 557nm) Mix->Measure Calc 5. Ki Calculation (Cheng-Prusoff) Measure->Calc

Figure 2: Validated workflow for determining inhibition constants using Stopped-Flow Spectrometry.

Physicochemical Benchmarking

For drug development, potency is useless without permeability.

Property4-PBSAAcetazolamideImplication
Solubility (Aq) Low (< 0.5 mg/mL)Moderate (pH dependent)4-PBSA requires formulation aids (cyclodextrins/liposomes).
LogP ~1.95-0.264-PBSA readily crosses the Blood-Brain Barrier (BBB) and cornea via passive diffusion.
tPSA ~80 Ų115 ŲLower polar surface area of 4-PBSA favors cellular uptake.

Application Insight: If your target is glaucoma (topical), 4-PBSA is a superior starting scaffold than Acetazolamide due to corneal permeability, though it may require nanosuspension formulation. If your target is hypoxic tumors (hCA IX), the lipophilicity of 4-PBSA aids in penetrating the solid tumor microenvironment.

References
  • Supuran, C. T. (2021).[1][2][3] Effect of Sulfonamides and Their Structurally Related Derivatives on the Activity of ι-Carbonic Anhydrase. National Institutes of Health (NIH).

  • Baranauskiene, L., et al. (2021).[2] Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases. PLOS One.[2]

  • Abdoli, M., et al. (2021).[4] Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors.[1] Molecules (MDPI).

  • PubChem. (2025).[5] 4-Propoxybenzenesulfonamide Compound Summary. National Library of Medicine.

  • Maren, T. H. (1979). Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. Journal of Applied Physiology.

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Propoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an operational safety framework for handling 4-Propoxybenzenesulfonamide . In the absence of a substance-specific Safety Data Sheet (SDS) from major vendors for this specific intermediate, this protocol is derived from the Group Safety Profile of para-substituted benzenesulfonamides and the physicochemical properties of the propoxy-functionalized sulfonamide moiety.[1][2]

Core Safety Thesis: As a sulfonamide derivative, this compound poses a dual risk: immediate irritation (respiratory/ocular) and delayed hypersensitivity (sensitization). The addition of the propoxy chain increases lipophilicity compared to simpler analogs, potentially enhancing dermal absorption rates.

Part 1: Risk Assessment & Hazard Identification[3]

Hazard Classification (Inferred from Analogous Structures): Based on the structural activity relationship (SAR) of benzenesulfonamides (e.g., 4-Methoxybenzenesulfonamide, CAS 1129-26-6), treat 4-Propoxybenzenesulfonamide as a Category 2 Irritant and Potential Sensitizer .[1][2]

Hazard ClassGHS CodeHazard StatementOperational Implication
Skin Irritation H315 Causes skin irritation.[1][2][3][4]Direct contact causes dermatitis; lipophilic nature aids penetration.
Eye Irritation H319 Causes serious eye irritation.[3][4][5][6]Fine dust can cause corneal abrasion and chemical burns.
STOT - SE H335 May cause respiratory irritation.[1][4][5]Inhalation of dust triggers mucosal inflammation.
Sensitization H317 *May cause allergic skin reaction.Critical: Sulfonamide moieties are known haptens. Repeated exposure can lead to anaphylaxis.

*Note: H317 is often not listed on preliminary SDSs for research intermediates but must be assumed for all sulfonamides.

Part 2: Personal Protective Equipment (PPE) Matrix

This protocol uses a Task-Based Risk Assessment approach.[1] The PPE requirement changes depending on the physical state of the compound (Solid vs. Solubilized).

Respiratory Protection
  • Solid Handling (Weighing/Transfer):

    • Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Secondary (if hood unavailable): N95 Particulate Respirator (minimum).

    • High Quantity (>10g): P100 (HEPA) Respirator to capture fine electrostatic dust.

  • Solution Handling:

    • Fume hood is mandatory . Respirators are generally ineffective against solvent vapors (e.g., DCM, DMF) unless equipped with specific organic vapor cartridges (OV/P100).

Dermal Protection (Glove Logic)

The propoxy chain increases the compound's solubility in lipids, making skin absorption a critical vector.

  • Material: Nitrile (Minimum thickness: 5 mil / 0.12 mm).

  • Technique: Double-Gloving is required.[1]

    • Outer Glove: Discard immediately upon contamination.[7]

    • Inner Glove: Acts as the final barrier against permeation.

  • Contraindication: Do NOT use Latex. Latex proteins can act as co-sensitizers, exacerbating the risk of developing a sulfonamide allergy.

Ocular Protection
  • Standard: ANSI Z87.1 Chemical Splash Goggles.

  • Prohibited: Safety glasses with open sides are insufficient for fine powders that drift on air currents.

Part 3: Operational Workflow & Visualization

Diagram 1: PPE Decision Logic

This decision tree helps researchers select the correct PPE based on the experimental phase.

PPE_Decision_Tree Start Task: Handling 4-Propoxybenzenesulfonamide State Select Physical State Start->State Solid Solid / Powder Form State->Solid Liquid Solubilized (Organic Solvent) State->Liquid Solid_PPE REQ: Double Nitrile Gloves + Splash Goggles + Lab Coat Solid->Solid_PPE Liquid_PPE REQ: Double Nitrile Gloves (Check Solvent Compatibility) + Fume Hood (MANDATORY) Liquid->Liquid_PPE Engineering Is Fume Hood Available? Solid_PPE->Engineering Hood_Yes Work in Hood (Sash at proper height) Engineering->Hood_Yes Yes Hood_No REQ: N95 or P100 Respirator + Static Control Engineering->Hood_No No

Caption: Decision matrix for PPE selection based on physical state and engineering control availability.

Part 4: Step-by-Step Handling Protocol

Phase 1: Weighing & Transfer (Highest Risk)

The propoxy group adds non-polar character, making the crystals likely to hold static charge . This causes "jumping" of powder during weighing.

  • Preparation: Place an ionizing fan or anti-static gun inside the fume hood if available.

  • Containment: Weigh inside a tared vial, not on open weighing paper.

  • Technique:

    • Open the stock container only inside the hood.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Wipe the exterior of the vial with a solvent-dampened Kimwipe (e.g., Ethanol) before removing it from the hood to decontaminate any settled dust.[1]

Phase 2: Solubilization & Reaction
  • Solvent Choice: 4-Propoxybenzenesulfonamide is likely soluble in DCM, Ethyl Acetate, or DMSO.[1]

  • Permeation Warning: If dissolved in DMSO, the skin absorption rate increases by orders of magnitude. Immediate glove change is required if a DMSO solution splashes on the outer glove.

  • Temperature: If heating is required, use a reflux condenser. Never heat open vessels of sulfonamides, as sublimation can deposit active compound on hood surfaces.

Phase 3: Waste Disposal

Never dispose of sulfonamides down the drain. They are environmentally persistent and bioactive (antibiotic resistance risk).

  • Solid Waste: Collect contaminated gloves, weigh boats, and paper in a dedicated "Hazardous Solid Waste" bag.

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" solvent waste streams depending on the carrier solvent. Label explicitly as "Contains Sulfonamide."

Diagram 2: Waste Segregation Workflow

Waste_Workflow Source Experimental Waste Type Identify Type Source->Type Solid Solid / Consumables (Gloves, Vials, Spatulas) Type->Solid Liquid Liquid / Mother Liquor Type->Liquid Solid_Bin Solid HazMat Bin (Double Bagged) Solid->Solid_Bin Solvent_Check Carrier Solvent? Liquid->Solvent_Check Halo Halogenated (DCM, Chloroform) Solvent_Check->Halo NonHalo Non-Halogenated (DMSO, MeOH) Solvent_Check->NonHalo

Caption: Waste segregation logic ensuring environmental compliance and safety.

Part 5: Emergency Response

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (may enhance absorption).

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately—sulfonamides can cause pH-independent irritation.[1]

  • Spill (Powder): Do not dry sweep. Cover with wet paper towels (to dampen dust) and scoop into a hazardous waste bag.

References

  • Sigma-Aldrich. (2024).[1][3] Safety Data Sheet: 4-Methoxybenzenesulfonamide (Analogous Structure).[1]Link[1][2]

  • Fisher Scientific. (2023). Safety Data Sheet: Benzenesulfonamide Derivatives.Link[1][2]

  • National Institutes of Health (PubChem). (2025). Compound Summary: 4-Propoxybenzenesulfonamide (Structure & Class Risks).[1]Link[1][2]

  • Occupational Safety and Health Administration (OSHA). (2024).[6] Hazard Communication Standard: Sensitizers in the Laboratory.Link[1][2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Propoxybenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-Propoxybenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.